N-Pyrrolidino etonitazene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZWZCJCEPUKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336921 | |
| Record name | Etonitazepyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Pyrrolidino Etonitazene: A Technical Guide to its Discovery and Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid of the 2-benzylbenzimidazole class. Unlike its historical analogues first synthesized in the 1950s, this compound is a novel psychoactive substance (NPS) that has recently emerged on the illicit drug market and is not found in earlier scientific or patent literature.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, its analytical characterization, and a detailed proposed synthesis pathway based on established methodologies for analogous compounds. The information presented herein is intended for research, forensic, and drug development professionals to aid in the identification, understanding, and mitigation of the public health risks associated with this compound.
Discovery and Emergence
This compound was first reported by the Center for Forensic Science Research and Education's (CFSRE) NPS Discovery program in May 2021, following its identification in a toxicology case.[1][2][3] This compound is structurally related to etonitazene, a potent opioid analgesic developed in the late 1950s but never marketed for medical use due to its high potential for abuse and dependence.[4] The key structural difference is the presence of a pyrrolidinoethyl group at the 1-position of the benzimidazole (B57391) ring, in place of the diethylaminoethyl group in etonitazene.[5] The emergence of this compound highlights a trend in the clandestine synthesis of novel opioids that are structurally distinct from fentanyl, posing significant challenges for law enforcement and public health.[3]
Pharmacological studies have revealed that this compound is a highly potent µ-opioid receptor agonist, with a potency estimated to be approximately 20 times that of fentanyl.[1][3] Its high potency is a significant factor in the increasing number of overdose incidents associated with its use.
Analytical Characterization
A comprehensive analytical characterization of this compound was published by Blanckaert et al. in 2021. The following table summarizes the key analytical data for the unambiguous identification of the compound.[6]
| Analytical Technique | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time and a mass spectrum with characteristic fragmentation patterns. |
| High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HRAM LC-MS/MS) | Allows for the determination of the exact mass of the parent ion and its fragments, confirming the elemental composition. A key fragment ion observed is m/z 98.0965, corresponding to the pyrrolidine (B122466) moiety.[6] |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirms the specific regio-isomer and the overall structure of the molecule by analyzing the chemical shifts and coupling constants of the protons. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present in the molecule through characteristic absorption bands. |
Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis protocol for this compound has not been published, its synthesis can be achieved through established routes for 2-benzylbenzimidazole opioids.[5] The following is a proposed two-step synthesis pathway.
Step 1: Formation of the Benzimidazole Core
The first step involves the condensation of 4-nitro-N-(2-(pyrrolidin-1-yl)ethyl)benzene-1,2-diamine with 2-(4-ethoxyphenyl)acetaldehyde. This reaction forms the core 2-benzylbenzimidazole structure.
Step 2: Alkylation
This proposed pathway is a variation of the classic synthesis of benzimidazoles, adapted for the specific precursors of this compound.
Experimental Protocols
The following are generalized experimental protocols for the analytical techniques used in the characterization of this compound, based on the work by Blanckaert et al.[6]
Sample Preparation: A sample of the substance is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient is used to separate the components of the sample.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry (HRAM LC-MS/MS):
-
Instrument: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode, collecting both full scan and product ion scan data.
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum is recorded, and the chemical shifts, multiplicities, and coupling constants are analyzed to confirm the structure.
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Instrument: An FTIR spectrometer, often with an attenuated total reflectance (ATR) accessory.
-
Sample: A small amount of the solid material is placed directly on the ATR crystal.
-
Analysis: The infrared spectrum is recorded, and the absorption bands are assigned to the corresponding functional groups.
Visualizations
Caption: Proposed Synthesis Pathway for this compound.
Caption: General Experimental Workflow for Analytical Characterization.
Disclaimer
This document is intended for informational and educational purposes only, for a professional audience of researchers, scientists, and drug development professionals. The synthesis of this compound and other potent opioids is illegal in many jurisdictions and should only be conducted by licensed professionals in a controlled research setting. The information provided should not be used for any illicit activities.
References
Etonitazepyne: A Technical Guide to a Potent Synthetic Opioid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etonitazepyne, also known as N-pyrrolidino etonitazene, is a potent synthetic opioid belonging to the benzimidazole (B57391) class of compounds. Its emergence on the novel psychoactive substance (NPS) market has raised significant public health concerns due to its high potency, which surpasses that of fentanyl and morphine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of etonitazepyne. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its potent agonism at the µ-opioid receptor. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of synthetic opioids and the development of potential countermeasures.
Chemical Structure and Physicochemical Properties
Etonitazepyne is a derivative of etonitazene, characterized by the substitution of the diethylaminoethyl moiety with a pyrrolidinoethyl group at the 1-position of the benzimidazole ring.[1]
IUPAC Name: 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[2]
Molecular Formula: C₂₂H₂₆N₄O₃[3]
Molar Mass: 394.475 g·mol⁻¹[4]
The following table summarizes the known physicochemical properties of etonitazepyne.
| Property | Description | Reference |
| Appearance | Yellow powder or crystalline solid.[2] | [2] |
| Solubility | Reported to be soluble in methanol (B129727) and partially soluble in water. It is not soluble in dichloromethane. | [1] |
Pharmacology
Etonitazepyne is a potent and selective full agonist at the µ-opioid receptor (MOR), which is the primary molecular target for most clinically relevant opioid effects, including analgesia and respiratory depression.[5][6]
Receptor Binding Affinity
In vitro radioligand binding assays performed in rat brain tissue have demonstrated the high affinity of etonitazepyne for the µ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors.[5][6]
| Receptor | Etonitazepyne Kᵢ (nM) | Fentanyl Kᵢ (nM) | Morphine Kᵢ (nM) | Reference |
| µ-opioid (MOR) | 4.09 ± 0.63 | ~10-20 | ~2-10 | [5][6] |
| δ-opioid (DOR) | 959 ± 193 | ~100-200 | ~200-400 | [5][6] |
| κ-opioid (KOR) | 980 ± 213 | >1000 | >1000 | [5][6] |
In Vitro Potency and Efficacy
Etonitazepyne displays high potency in µ-opioid receptor activation assays, significantly exceeding that of both fentanyl and morphine.[1][5]
| Assay | Parameter | Etonitazepyne | Fentanyl | Morphine | Reference |
| MOR-β-arrestin2 Activation | EC₅₀ (nM) | 0.348 (0.137–0.876) | 14.9 (10.6–21.0) | 290 (132–668) | [1][5] |
In Vivo Potency
In vivo studies in rodents have confirmed the potent analgesic effects of etonitazepyne. The hot-plate test, a measure of thermal nociception, revealed its potency to be substantially greater than both fentanyl and morphine.[5][6]
| Animal Model | Test | Etonitazepyne ED₅₀ (mg/kg) | Fentanyl ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) | Reference |
| Rat | Hot-Plate Test | 0.0017 | 0.0209 | 3.940 | [5][6] |
| Mouse | Warm-Water Tail-Flick | More potent than fentanyl and morphine | - | - | [1] |
Mechanism of Action: Signaling Pathways
As a µ-opioid receptor agonist, etonitazepyne initiates intracellular signaling cascades upon binding. The primary pathway involves the activation of G-proteins, leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels, which ultimately results in the desired analgesic effect. However, activation of the µ-opioid receptor can also trigger the β-arrestin pathway, which is associated with receptor desensitization, tolerance, and some of the adverse effects of opioids.
Caption: µ-Opioid Receptor Signaling Pathways Activated by Etonitazepyne.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the pharmacological characterization of etonitazepyne.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of etonitazepyne for opioid receptors.
Objective: To determine the inhibitory constant (Kᵢ) of etonitazepyne at µ, δ, and κ opioid receptors.
Materials:
-
Rat brain tissue (whole brain minus cerebellum)
-
50 mM Tris-HCl buffer (pH 7.4)
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR)
-
Non-specific binding control: Naloxone
-
Test compound: Etonitazepyne
-
Scintillation fluid and counter
Procedure:
-
Tissue Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step.
-
Assay Setup: In a 96-well plate, add the prepared brain homogenate, the specific radioligand, and varying concentrations of etonitazepyne. For determining non-specific binding, add a high concentration of naloxone.
-
Incubation: Incubate the plates at a specified temperature for a defined period to allow for binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of etonitazepyne that inhibits 50% of specific radioligand binding) from the competition curves. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
µ-Opioid Receptor-β-Arrestin2 Activation Assay
This protocol outlines a cell-based assay to measure the potency and efficacy of etonitazepyne in recruiting β-arrestin2 to the µ-opioid receptor.
Objective: To determine the EC₅₀ and Eₘₐₓ of etonitazepyne for MOR-β-arrestin2 recruitment.
Materials:
-
HEK-293 cells stably co-expressing the human µ-opioid receptor and a β-arrestin2 fusion protein (e.g., with a reporter enzyme).
-
Cell culture medium and reagents.
-
Test compound: Etonitazepyne.
-
Reference agonist (e.g., DAMGO).
-
Substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture: Culture the engineered HEK-293 cells under standard conditions.
-
Assay Plate Preparation: Seed the cells into a 96-well plate and allow them to attach.
-
Compound Addition: Add varying concentrations of etonitazepyne or the reference agonist to the wells.
-
Incubation: Incubate the plate for a specified time to allow for receptor activation and β-arrestin2 recruitment.
-
Signal Detection: Add the reporter enzyme substrate and measure the resulting signal (e.g., luminescence or color change) using a plate reader.
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response) values.
Hot-Plate Test for Analgesia
This in vivo protocol assesses the analgesic effect of etonitazepyne in rodents.
Objective: To determine the ED₅₀ of etonitazepyne for producing an antinociceptive effect.
Materials:
-
Male Sprague-Dawley rats or Swiss-Webster mice.
-
Hot-plate apparatus with adjustable temperature.
-
Test compound: Etonitazepyne.
-
Vehicle control.
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling procedures.
-
Baseline Measurement: Determine the baseline latency for each animal to react to the hot plate (e.g., paw licking, jumping) set at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer etonitazepyne or vehicle control to the animals (e.g., via subcutaneous injection).
-
Post-Treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure their reaction latency.
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each dose. Plot the dose-response curve and determine the ED₅₀ (dose that produces 50% of the maximum effect).
Analytical Identification
The identification and quantification of etonitazepyne in seized materials and biological samples are crucial for forensic and clinical toxicology. Several analytical techniques have been employed for its characterization.[7][8]
| Analytical Technique | Application | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in seized samples.[7] | [7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification in seized samples and biological fluids.[7][8] | [7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation.[7] | [7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of structure.[7] | [7] |
Synthesis
While a detailed, peer-reviewed synthesis of etonitazepyne has not been published, it is understood that it can be synthesized via routes analogous to those used for other 5-nitro-2-benzylbenzimidazole opioids, such as etonitazene.[1] These synthetic pathways typically involve the condensation of a substituted o-phenylenediamine (B120857) with a phenylacetic acid derivative.
Conclusion
Etonitazepyne is a highly potent synthetic opioid with a strong affinity and selectivity for the µ-opioid receptor. Its in vitro and in vivo pharmacological profiles demonstrate a potency that significantly exceeds that of fentanyl and morphine, highlighting the potential for severe adverse effects, including fatal respiratory depression, in users. The information presented in this technical guide, including its chemical properties, pharmacological data, and detailed experimental methodologies, provides a foundational resource for the scientific community to further investigate this compound, develop analytical detection methods, and explore potential therapeutic interventions for overdose. Continued vigilance and research are imperative to address the public health threat posed by the emergence of etonitazepyne and other novel synthetic opioids.
References
- 1. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. cfsre.org [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. cdn.who.int [cdn.who.int]
The Potent Profile of a Novel Synthetic Opioid: A Technical Guide to N-Pyrrolidino etonitazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly referred to as "nitazenes". This class of opioids has gained significant attention due to the high potency exhibited by its members, often surpassing that of fentanyl. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information contained herein is intended to support research, drug development, and forensic analysis efforts related to this emerging synthetic opioid.
Core Pharmacological Data
The pharmacological activity of this compound is characterized by its high affinity and potency at the mu-opioid receptor (MOR), which is the primary target for most opioid analgesics. The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative perspective with well-established opioids such as fentanyl and morphine.
Table 1: Opioid Receptor Binding Affinity
This table presents the inhibitor constant (Ki) values, which indicate the affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value signifies a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 4.09 [1][2] | 959 [1][2] | 980 [1][2] |
| Fentanyl | - | - | - |
| Morphine | - | - | - |
Data for Fentanyl and Morphine were not available in the provided search results.
Table 2: In Vitro Functional Activity - MOR-β-arrestin2 Recruitment
This table displays the half-maximal effective concentration (EC50) for the recruitment of β-arrestin2 to the mu-opioid receptor. This assay is a measure of the functional potency of an agonist at the receptor. A lower EC50 value indicates greater potency.
| Compound | EC50 (nM) |
| This compound | 0.348 [1][3] |
| Etonitazene | 0.360[1][2] |
| Fentanyl | 14.9[1][2] |
| Morphine | 290[1][2] |
Table 3: In Vivo Analgesic Potency - Hot Plate Test
This table shows the median effective dose (ED50) required to produce an analgesic effect in the hot plate test in rats. A lower ED50 value indicates higher analgesic potency.
| Compound | ED50 (mg/kg, s.c.) |
| This compound | 0.0017 [1][2] |
| Fentanyl | 0.0209[1][2] |
| Morphine | 3.940[1][2] |
Key Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.
1. Materials and Reagents:
-
Receptor Source: Rat brain tissue homogenate or cell membranes from a cell line stably expressing the human mu, delta, or kappa opioid receptor.
-
Radioligand: A selective radiolabeled ligand for each receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize rat brain tissue or thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µg per well.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (Naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
In-Vitro µ-Opioid Receptor Binding Affinity of Etonitazepyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etonitazepyne, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a compound of significant interest due to its high affinity and efficacy at the µ-opioid receptor (MOR). This document provides a comprehensive technical overview of the in-vitro µ-opioid receptor binding affinity of etonitazepyne. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidation of available quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows. The information presented herein is critical for understanding the pharmacological profile of etonitazepyne and for guiding future research and development efforts in the field of opioid science.
Quantitative Data Summary
The in-vitro binding affinity of etonitazepyne for the µ-opioid receptor has been characterized in several studies, consistently demonstrating high affinity. The following tables summarize the key quantitative data, comparing etonitazepyne with other relevant opioids such as fentanyl and morphine.
Table 1: µ-Opioid Receptor (MOR) Binding Affinities (Ki) of Etonitazepyne and Comparator Opioids
| Compound | Kᵢ (nM) for MOR | Receptor Source | Radioligand | Reference |
| Etonitazepyne | 4.09 ± 0.63 | Rat brain tissue | [³H]DAMGO | [1] |
| Fentanyl | 1.255 ± 0.084 | CHO cells expressing human MOR | [³H]DAMGO | [2] |
| Morphine | Not explicitly provided in the same study | - | - |
Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity (EC₅₀ and Emax) of Etonitazepyne at the µ-Opioid Receptor
| Compound | Assay | EC₅₀ (nM) | Emax (% of DAMGO) | Cell Line | Reference |
| Etonitazepyne | MOR-β-arrestin2 Activation | 0.348 (0.137–0.876) | Not explicitly stated | CHO-K1 cells | [1] |
| Fentanyl | MOR-β-arrestin2 Activation | 14.9 (10.6–21.0) | Not explicitly stated | CHO-K1 cells | [1] |
| Morphine | MOR-β-arrestin2 Activation | 290 (132–668) | Not explicitly stated | CHO-K1 cells | [1] |
| Etonitazepyne | [³⁵S]GTPγS Binding | Not explicitly stated | Not explicitly stated | - | |
| Fentanyl | [³⁵S]GTPγS Binding | 8.47 ± 0.81 | 98.4 ± 6.7% | - | [2] |
| Morphine | [³⁵S]GTPγS Binding | Not explicitly stated | Not explicitly stated | - |
EC₅₀ represents the half-maximal effective concentration, a measure of potency. Emax represents the maximum efficacy of the compound.
Experimental Protocols
The following are detailed methodologies for the key in-vitro assays used to characterize the µ-opioid receptor binding affinity and functional activity of etonitazepyne.
Radioligand Binding Assay (Competitive Binding)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.
Materials and Reagents:
-
Receptor Source: Crude membrane fractions from rat brain tissue or cell lines stably expressing the human µ-opioid receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Test Compound: Etonitazepyne.
-
Reference Compound: Fentanyl, Morphine.
-
Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (Cell Harvester).
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue or cultured cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]DAMGO (at a concentration near its K_d), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of naloxone (10 µM), 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of etonitazepyne, 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the etonitazepyne concentration.
-
Determine the IC₅₀ value (the concentration of etonitazepyne that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
MOR-β-arrestin2 Recruitment Assay
This assay measures the functional potency of a compound by quantifying its ability to induce the recruitment of β-arrestin2 to the activated µ-opioid receptor, a key event in receptor desensitization and signaling.
Materials and Reagents:
-
Cell Line: A cell line engineered to co-express the µ-opioid receptor and a β-arrestin2 fusion protein (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells). These cells often utilize enzyme fragment complementation (EFC) technology for signal detection.
-
Test Compound: Etonitazepyne.
-
Reference Agonist: DAMGO.
-
Cell Culture Medium.
-
Assay Plate: White, clear-bottom 96- or 384-well plates.
-
Detection Reagents: As per the manufacturer's protocol for the specific cell line and assay technology (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in the assay plate at a density recommended by the manufacturer and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of etonitazepyne and the reference agonist (DAMGO) in an appropriate assay buffer.
-
-
Compound Addition:
-
Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (buffer only).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol. This will generate a luminescent or fluorescent signal proportional to the extent of β-arrestin2 recruitment.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Measurement:
-
Read the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the compound concentration.
-
Normalize the data to the response of the vehicle control (0%) and the maximal response of the reference full agonist (100%).
-
Determine the EC₅₀ value from the resulting concentration-response curve using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the µ-opioid receptor and the workflows for the experimental protocols described above.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
References
N-Pyrrolidino Etonitazene: A Technical Guide to its Mechanism of Action at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N-Pyrrolidino etonitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, at the mu-opioid receptor (MOR). This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction
This compound, also known as etonitazepyne, has emerged as a novel psychoactive substance with exceptionally high potency.[1][2][3][4] Understanding its interaction with the mu-opioid receptor is critical for the development of potential countermeasures and for comprehending its profound physiological effects. This guide synthesizes the current scientific understanding of its molecular pharmacology.
Quantitative Analysis of Receptor Binding and Functional Activity
This compound exhibits a high affinity and potency for the mu-opioid receptor, significantly exceeding that of reference opioids such as morphine and fentanyl.[1][2][3][5]
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Source |
| This compound | Mu (MOR) | 4.09 | [1][2][3][5] |
| Delta (DOR) | 959 | [1][2][3] | |
| Kappa (KOR) | 980 | [1][2][3] | |
| Fentanyl | Mu (MOR) | Not explicitly stated in provided search results | |
| Morphine | Mu (MOR) | Not explicitly stated in provided search results |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Mu-Opioid Receptor Functional Activity (β-Arrestin 2 Recruitment)
| Compound | EC₅₀ (nM) | Source |
| This compound | 0.348 | [1][2][3][5][6] |
| Etonitazene | 0.360 | [1][2][3] |
| Fentanyl | 14.9 | [1][2][3][6] |
| Morphine | 290 | [1][2][3][6] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency.
Signaling Pathways at the Mu-Opioid Receptor
Upon binding to the MOR, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The two primary pathways are the G-protein dependent pathway, which is responsible for the desired analgesic effects, and the β-arrestin recruitment pathway, which is implicated in adverse effects such as respiratory depression and the development of tolerance.[7][8]
G-Protein Signaling Pathway
Activation of the MOR by an agonist like this compound leads to the coupling of inhibitory G-proteins (Gαi/o).[8] This interaction results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] The reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the desired analgesic response.
G-Protein Signaling Pathway of this compound at the MOR.
β-Arrestin 2 Recruitment Pathway
Following agonist binding and G-protein activation, G-protein receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the binding of β-arrestin 2 to the receptor.[1][7] β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a separate signaling cascade that is associated with the adverse effects of opioids.[7][8]
β-Arrestin 2 Recruitment Pathway following MOR activation.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with the mu-opioid receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Workflow for a Radioligand Binding Assay.
Methodology: Radioligand binding assays were performed using rat brain tissue.[1] The assay measures the displacement of a radiolabeled MOR agonist (e.g., [³H]DAMGO) by this compound.[5] By measuring the concentration of this compound required to inhibit 50% of the radioligand binding (IC₅₀), the inhibition constant (Kᵢ) can be calculated, providing a measure of binding affinity.
MOR-β-Arrestin 2 Recruitment Assay
This cell-based functional assay measures the potency (EC₅₀) of a compound in promoting the interaction between the MOR and β-arrestin 2.
Workflow for a MOR-β-Arrestin 2 Recruitment Assay.
Methodology: A common method is the NanoBiT® MOR-β-arrestin 2 recruitment assay.[1][5] This assay utilizes a split nanoluciferase enzyme. One part is fused to the MOR and the other to β-arrestin 2. Upon agonist-induced recruitment of β-arrestin 2 to the MOR, the two parts of the enzyme come into close proximity, reconstituting its activity and generating a luminescent signal in the presence of a substrate.[1] The intensity of the signal is proportional to the extent of β-arrestin 2 recruitment.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, providing a measure of G-protein activation.
Methodology: Cells expressing the MOR are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.[10] The test compound, this compound, is then added at various concentrations. The ability of the compound to inhibit the forskolin-induced cAMP production is measured, typically using a competitive immunoassay or a reporter system. The concentration of the compound that causes 50% inhibition of cAMP production is the IC₅₀ value.
Conclusion
This compound is a highly potent agonist at the mu-opioid receptor, with a strong binding affinity and functional activity that surpasses that of fentanyl and morphine. Its mechanism of action involves the activation of both the G-protein signaling pathway, responsible for analgesia, and the β-arrestin 2 recruitment pathway, associated with adverse effects. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. Further investigation into the biased agonism of this compound and its downstream signaling consequences is crucial for a complete understanding of its pharmacological profile.
References
- 1. cfsre.org [cfsre.org]
- 2. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]
- 4. cfsre.org [cfsre.org]
- 5. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 6. cdn.who.int [cdn.who.int]
- 7. Frontiers | Mechanisms Underlying Mu Opioid Receptor Effects on Parallel Fiber-Purkinje Cell Synaptic Transmission in Mouse Cerebellar Cortex [frontiersin.org]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Benzimidazole Opioids
For Researchers, Scientists, and Drug Development Professionals
Introduction
A class of synthetic opioids characterized by a core benzimidazole (B57391) structure has emerged as a significant area of interest and concern within the fields of pharmacology and public health.[1][2][3] Originally synthesized in the 1950s as potential analgesics, these compounds, often referred to as "nitazenes," were largely abandoned for clinical use due to their high potency and significant side effects, including profound respiratory depression.[3][4][5][6] However, their recent appearance in the illicit drug market has necessitated a renewed and thorough understanding of their chemical properties and biological activities.[1][2][4][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzimidazole opioids, offering a valuable resource for researchers and drug development professionals. All of these compounds are potent agonists of the mu-opioid receptor (MOR), with some exhibiting potencies that rival or even surpass that of fentanyl.[5][8]
Core Structure and Pharmacophore
The fundamental scaffold of benzimidazole opioids consists of a benzimidazole ring system, typically substituted at the 1-position with an N,N-dialkylaminoethyl group and at the 2-position with a substituted benzyl (B1604629) group.[1][2][9] This core structure provides the necessary framework for interaction with the mu-opioid receptor. The key pharmacophoric elements influencing the opioid activity of this class of compounds are:
-
The Benzimidazole Core: This bicyclic aromatic system is crucial for the overall structure and electronic properties of the molecule.[9][10][11]
-
The 2-Benzyl Group: Substitutions on this phenyl ring have a profound impact on the analgesic potency.
-
The 1-(N,N-dialkylaminoethyl) Side Chain: Modifications to the amine substituent are critical for receptor interaction and activity.
-
Substituents on the Benzimidazole Ring: The presence and position of substituents on the benzimidazole core, particularly a nitro group, significantly modulate potency.[9]
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the benzimidazole opioid scaffold have revealed critical insights into the structural requirements for potent mu-opioid receptor agonism.
Substitutions on the 2-Benzyl Ring
The nature and position of substituents on the 2-benzyl ring are a primary determinant of potency. Early studies and recent analyses have consistently shown that an alkoxy group at the para-position (4'-position) of the benzyl ring is highly favorable for activity.[9]
-
Alkoxy Chain Length: The analgesic potency generally follows the order: ethoxy > isopropyloxy > n-propyloxy > methoxy.[9]
-
Other Substituents: The presence of methylthio, hydrogen, chloro, or fluoro groups at the 4'-position results in lower potency compared to the alkoxy-substituted analogs. A hydroxyl group in this position further reduces activity.[9]
Modifications of the 1-(N,N-dialkylaminoethyl) Side Chain
The tertiary amine of the side chain is a critical basic moiety for receptor interaction.
-
N,N-Dialkyl Groups: The prototypical compounds in this class feature an N,N-diethylamino group.
-
Cyclic Amine Analogues: Replacement of the N,N-diethylamino group with a pyrrolidinyl or piperidinyl ring, as seen in "nitazepyne" and "nitazepipne" compounds respectively, is a common modification in recently emerged designer drugs.[9] N-pyrrolidino substitutions have been shown to be generally more favorable for MOR activation than N-piperidine substitutions.[12][13]
-
N-Desethylation: N-desethyl metabolites, where one of the ethyl groups is removed, often retain significant MOR activity, and in some cases, such as with N-desethyl isotonitazene, can be even more potent than the parent compound.[7][12][13][14]
Substitutions on the Benzimidazole Ring
Substituents on the benzimidazole core itself play a crucial role in modulating potency.
-
The 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring is a hallmark of the most potent compounds in this class, such as etonitazene and isotonitazene.[9] Removal of this 5-nitro group, creating "desnitazene" analogues, consistently leads to a significant decrease in potency.[12][13]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro mu-opioid receptor (MOR) binding affinities and functional potencies for a selection of benzimidazole opioids. This data allows for a direct comparison of the effects of various structural modifications.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Benzimidazole Opioids
| Compound | R1 (5-position) | R2 (4'-position) | R3 (N-substituent) | MOR Binding Affinity (Ki, nM) | Reference |
| Etonitazene | -NO2 | -OCH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Isotonitazene | -NO2 | -OCH(CH3)2 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Metonitazene | -NO2 | -OCH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Protonitazene | -NO2 | -OCH2CH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Butonitazene | -NO2 | -OCH2CH2CH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Flunitazene | -NO2 | -F | -N(CH2CH3)2 | Nanomolar | [8] |
| Metodesnitazene | -H | -OCH3 | -N(CH2CH3)2 | Nanomolar | [8] |
| Etodesnitazene | -H | -OCH2CH3 | -N(CH2CH3)2 | Nanomolar | [8] |
| N-pyrrolidino etonitazene | -NO2 | -OCH2CH3 | -Pyrrolidinyl | Sub-nanomolar | [8] |
| Fentanyl | N/A | N/A | N/A | Sub-nanomolar | [8] |
Table 2: Mu-Opioid Receptor (MOR) Functional Potency of Benzimidazole Opioids ([³⁵S]GTPγS Assay)
| Compound | R1 (5-position) | R2 (4'-position) | R3 (N-substituent) | MOR Potency (EC50, nM) | Reference |
| Etonitazene | -NO2 | -OCH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Isotonitazene | -NO2 | -OCH(CH3)2 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Metonitazene | -NO2 | -OCH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Protonitazene | -NO2 | -OCH2CH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Butonitazene | -NO2 | -OCH2CH2CH2CH3 | -N(CH2CH3)2 | Sub-nanomolar | [8] |
| Flunitazene | -NO2 | -F | -N(CH2CH3)2 | Nanomolar | [8] |
| Metodesnitazene | -H | -OCH3 | -N(CH2CH3)2 | Nanomolar | [8] |
| Etodesnitazene | -H | -OCH2CH3 | -N(CH2CH3)2 | Nanomolar | [8] |
| This compound | -NO2 | -OCH2CH3 | -Pyrrolidinyl | Sub-nanomolar | [8] |
| Fentanyl | N/A | N/A | N/A | Sub-nanomolar | [8] |
Signaling Pathways of Benzimidazole Opioids
Benzimidazole opioids exert their effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][5][8] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).
Caption: Mu-opioid receptor signaling pathway activated by benzimidazole opioids.
Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic effects of opioids. Additionally, MOR activation can lead to the recruitment of β-arrestin-2, a protein involved in receptor desensitization, internalization, and potentially mediating some of the adverse effects of opioids, such as respiratory depression.[1]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to understanding the SAR of benzimidazole opioids. The following are detailed methodologies for key in vitro and in vivo assays.
In Vitro Mu-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor.[15]
Objective: To determine the Ki of a benzimidazole opioid for the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: Benzimidazole opioid of interest.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[15]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[15]
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[15]
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test benzimidazole opioid.[15]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[15]
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Frontiers | Synthetic Benzimidazole Opioids: The Emerging Health Challenge for European Drug Users [frontiersin.org]
- 3. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘nitazene’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. gov.uk [gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "Nitazene" 2-Benzylbenzimidazole Synthetic Opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Early Research on the Analgesic Effects of Nitazenes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the late 1950s, a novel class of synthetic opioids, the 2-benzylbenzimidazoles, emerged from the research laboratories of the Swiss pharmaceutical company CIBA. These compounds, which would later become known as nitazenes, demonstrated extraordinarily high analgesic potency, in some cases far exceeding that of morphine. Their unique chemical structure, distinct from the phenanthrene (B1679779) core of morphine or the phenylpiperidine structure of fentanyl, represented a significant development in analgesic drug discovery. However, due to an unfavorable therapeutic index, characterized by a narrow margin between the analgesic dose and the dose causing severe respiratory depression, none of these compounds were ever approved for therapeutic use. This whitepaper provides an in-depth technical guide to the early research on the analgesic effects of nitazenes, focusing on the core pharmacological findings, experimental methodologies, and structure-activity relationships as understood from the initial period of their investigation.
Core Pharmacological Findings: Analgesic Potency
The initial research on nitazenes revealed a series of compounds with a wide spectrum of analgesic potencies. The primary method for quantifying these effects in the 1950s and 1960s involved in vivo assays in animal models, such as the hot plate test and the tail-flick test, to determine the dose required to produce a defined analgesic effect (ED50). While the original detailed datasets from CIBA's research are not widely available in modern databases, the published literature from that era and subsequent reviews provide a clear picture of the remarkable potency of these compounds. Etonitazene, in particular, was identified as one of the most potent opioids ever synthesized, with animal studies indicating an analgesic potency approximately 1,000 to 1,500 times that of morphine.[1][2] Other compounds in the series, such as isotonitazene and metonitazene, also exhibited potencies significantly greater than morphine.[1][3]
| Compound | Relative Analgesic Potency (Morphine = 1) | Key Structural Features |
| Morphine | 1 | Phenanthrene alkaloid |
| Etonitazene | ~1000-1500 | 5-nitro group, p-ethoxybenzyl group |
| Isotonitazene | ~500 | 5-nitro group, p-isopropoxybenzyl group |
| Metonitazene | ~100 | 5-nitro group, p-methoxybenzyl group |
| Clonitazene | ~3 | 5-chloro group, p-ethoxybenzyl group |
Note: The relative potencies are approximations based on various sources from early and recent literature and are intended for comparative purposes.
Structure-Activity Relationships (SAR)
Early investigations into the nitazene (B13437292) class established key structure-activity relationships that governed their analgesic potency. The 2-benzylbenzimidazole core was systematically modified to understand the contribution of different substituents.
-
The 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole (B57391) ring was found to be crucial for the exceptionally high analgesic activity.[4] Replacement of the nitro group with other substituents, such as a chloro group (as in clonitazene), or its complete removal, led to a significant decrease in potency.
-
The Para-Substituted Benzyl Group: The nature of the substituent on the para-position of the 2-benzyl group also played a critical role in determining potency. An ethoxy group at this position, as seen in etonitazene, was found to confer the highest activity. Other alkoxy groups, such as methoxy (B1213986) (metonitazene) and isopropoxy (isotonitazene), also resulted in high potency, though generally less than the ethoxy analog.
-
The Dialkylaminoethyl Chain: The diethylaminoethyl side chain at the 1-position of the benzimidazole ring was another important feature for analgesic activity, contributing to the overall pharmacophore.
Experimental Protocols of the Era
The primary in vivo assays used to determine the analgesic efficacy of nitazenes in the 1950s were the hot plate test and the tail-flick test. These methods are well-suited for evaluating centrally acting analgesics.
Hot Plate Test
The hot plate test measures the reaction time of an animal, typically a mouse or rat, to a thermal stimulus.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C). The animal is confined to the surface by a transparent cylinder.
-
Procedure: The animal is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded.
-
Cut-off Time: A maximum exposure time is set (e.g., 30-60 seconds) to prevent tissue damage.
-
Data Analysis: The ED50, the dose of the drug that produces a maximal possible effect in 50% of the animals, is calculated based on the increase in reaction latency compared to a control group.
Tail-Flick Test
The tail-flick test assesses the spinal reflex to a thermal stimulus.
-
Apparatus: A device that focuses a beam of radiant heat onto the animal's tail.
-
Procedure: The animal is gently restrained, and its tail is exposed to the heat source.
-
Endpoint: The time taken for the animal to flick its tail away from the heat is measured automatically by a photocell.
-
Cut-off Time: A cut-off is established to avoid tissue damage.
-
Data Analysis: An increase in the tail-flick latency after drug administration indicates an analgesic effect. The ED50 is then determined.
Mechanism of Action: μ-Opioid Receptor Agonism
Early research indicated that the analgesic effects of nitazenes were mediated through a morphine-like mechanism. This was later confirmed to be agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of a nitazene molecule to the MOR initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity and the reduction of pain transmission.
μ-Opioid Receptor Signaling Pathway
The binding of a nitazene agonist to the μ-opioid receptor triggers the following intracellular events:
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).
-
Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from the receptor and from each other.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced excitability of postsynaptic neurons.
-
These actions collectively result in a potent analgesic effect by dampening the transmission of nociceptive signals in the central nervous system.
Visualizations
Signaling Pathway of Nitazene Analgesia
Caption: μ-Opioid receptor signaling cascade initiated by nitazene binding.
Experimental Workflow for In Vivo Analgesic Testing (c. 1950s)
Caption: Generalized workflow for assessing analgesic potency in the 1950s.
Conclusion
The early research on nitazenes conducted in the 1950s and 1960s unveiled a class of synthetic opioids with unprecedented analgesic potency. While their development was halted due to safety concerns, the foundational studies on their pharmacology, structure-activity relationships, and mechanism of action provided significant insights into opioid science. The methodologies employed, though simpler than modern techniques, were robust in identifying the profound analgesic effects of these compounds. This historical perspective is not only of academic interest but also holds relevance today as these compounds have re-emerged in illicit drug markets, underscoring the importance of understanding the pharmacology of these "old" drugs to address current public health challenges. The early research serves as a critical foundation for contemporary forensic and toxicological analysis of these potent and dangerous substances.
References
- 1. Nitazene | Description, Examples, Discovery, Mechanism of Action, Health Risks, & Illicit Drugs | Britannica [britannica.com]
- 2. allaboutinterventions.com [allaboutinterventions.com]
- 3. hamiltoncountyhealth.org [hamiltoncountyhealth.org]
- 4. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids | springermedizin.de [springermedizin.de]
Toxicological Profile of Novel Synthetic Opioids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic opioids (NSOs) presents a significant and evolving challenge to public health and forensic toxicology. These substances, often clandestinely produced and distributed, are frequently more potent and dangerous than traditional opioids like morphine and heroin. This technical guide provides a comprehensive overview of the toxicological profile of NSOs, focusing on their pharmacology, in vitro and in vivo effects, and the experimental methodologies used for their evaluation.
Introduction to Novel Synthetic Opioids
NSOs are a heterogeneous group of compounds that are structurally and pharmacologically similar to fentanyl and other synthetic opioids. They are designed to mimic the effects of classical opioids by acting as agonists at opioid receptors, primarily the µ-opioid receptor (MOR). However, slight modifications to their chemical structures can dramatically alter their potency, efficacy, and metabolic fate, leading to unpredictable and often severe toxicological outcomes. The continuous emergence of new NSO analogues necessitates robust and adaptable toxicological screening and assessment strategies.
Quantitative Toxicological Data
The following tables summarize key in vitro and in vivo toxicological parameters for a selection of NSOs, providing a comparative overview of their potency and activity. It is important to note that the reported values can vary between studies due to different experimental conditions and assays.
Table 1: In Vitro Quantitative Data for Selected Novel Synthetic Opioids
| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |
| Fentanyl | µ-opioid receptor | Radioligand Binding ([³H]-DAMGO) | Kᵢ | 1.35 nM | [1] |
| Acetylfentanyl | µ-opioid receptor | Mouse Acetic Acid Writhing | Potency vs. Morphine | ~16x | [2] |
| Carfentanil | µ-opioid receptor | Radioligand Binding | Kᵢ | 0.024 nM | [3] |
| U-47700 | µ-opioid receptor | Radioligand Binding | Kᵢ | 11.1 nM | [4] |
| MT-45 | µ-opioid receptor | Dynamic Mass Redistribution | Agonist Activity | Potent selective µ agonist | [5] |
| Furanylfentanyl | Not specified | Not specified | Not specified | Not specified | |
| Brorphine | Not specified | Not specified | Not specified | Not specified | |
| Isotonitazene | Not specified | Not specified | Not specified | Not specified | |
| Metonitazene | Not specified | Not specified | Not specified | Not specified |
Table 2: In Vivo Quantitative Data for Selected Novel Synthetic Opioids
| Compound | Animal Model | Route of Administration | Parameter | Value | Reference |
| Fentanyl | Mouse | Intravenous | LD₅₀ | Not specified | |
| Fentanyl | Rat | Intravenous | ED₅₀ (Analgesia) | Not specified | |
| Acetylfentanyl | Mouse | Intravenous | LD₅₀ | 11 mg/kg | [2] |
| U-47700 | Mouse | Not specified | ED₅₀ (Tail Flick Assay) | 0.2 mg/kg | [6] |
| MT-45 | Mouse | Intraperitoneal | Antinociception | Starting from 1 to 6 mg/kg | [5] |
| MT-45 | Mouse | Intraperitoneal | Cardiorespiratory Impairment | 15-30 mg/kg | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible toxicological assessment of NSOs. The following sections outline the protocols for key in vitro and in vivo experiments.
In Vitro Experimental Protocols
This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To quantify the affinity of an NSO for the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand with known affinity for the µ-opioid receptor (e.g., [³H]-DAMGO).
-
Test NSO compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test NSO.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test NSO.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor, e.g., naloxone).
-
After incubation to reach equilibrium, rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test NSO concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of NSO that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
This functional assay measures the activation of G-proteins following receptor agonism.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an NSO in activating G-proteins coupled to the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test NSO compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation counter or filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of the test NSO.
-
In a 96-well plate, incubate the cell membranes with GDP, the test NSO, and [³⁵S]GTPγS.
-
Include a basal control (no agonist) and a positive control (a known full agonist, e.g., DAMGO).
-
Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration or a scintillation proximity assay (SPA) format.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding against the logarithm of the NSO concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) values.
-
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of µ-opioid receptor activation.
-
Objective: To assess the ability of an NSO to inhibit cAMP production.
-
Materials:
-
Whole cells expressing the µ-opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test NSO compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of the test NSO.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the NSO concentration.
-
Determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
-
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and biased signaling.
-
Objective: To quantify the potency and efficacy of an NSO to induce β-arrestin recruitment.
-
Materials:
-
Engineered cell line co-expressing the µ-opioid receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® assay).
-
Test NSO compound.
-
Substrate for the reporter enzyme.
-
Luminometer or fluorometer.
-
-
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add serial dilutions of the test NSO.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate and measure the resulting luminescent or fluorescent signal.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the NSO concentration.
-
Determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
-
In Vivo Experimental Protocols
In vivo studies are essential for understanding the systemic effects of NSOs, including their toxicity, behavioral effects, and metabolic fate. All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.
-
Objective: To determine the median lethal dose (LD₅₀) of an NSO.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administer single doses of the NSO to different groups of animals via a specific route (e.g., intravenous, intraperitoneal, oral).
-
Use a range of doses expected to cause mortality in some but not all animals.
-
Observe the animals for a specified period (e.g., 24-72 hours) for signs of toxicity and mortality.
-
Record the number of deaths in each dose group.
-
-
Data Analysis:
-
Use statistical methods (e.g., probit analysis) to calculate the LD₅₀ value and its confidence intervals.
-
-
Objective: To characterize the behavioral effects of an NSO, such as analgesia, sedation, and motor impairment.
-
Animal Model: Rodents are commonly used.
-
Procedures:
-
Hot Plate Test or Tail Flick Test: To assess analgesic effects. Measure the latency of the animal to respond to a thermal stimulus before and after NSO administration.
-
Open Field Test: To evaluate locomotor activity and exploratory behavior.
-
Rotarod Test: To assess motor coordination and balance.
-
-
Data Analysis: Compare the behavioral responses of NSO-treated animals to a control group.
-
Objective: To determine the impact of an NSO on cardiovascular and respiratory function.
-
Animal Model: Anesthetized or conscious, instrumented rodents or larger animals.
-
Procedure:
-
Administer the NSO and continuously monitor parameters such as heart rate, blood pressure, respiratory rate, and oxygen saturation.
-
This can be achieved using telemetry, plethysmography, or arterial catheterization.
-
-
Data Analysis: Analyze the changes in cardiorespiratory parameters over time following NSO administration.
-
Objective: To identify the metabolites of an NSO and characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Administer a single dose of the NSO.
-
Collect biological samples (blood, urine, feces, and tissues) at various time points.
-
Analyze the samples using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
-
Data Analysis: Determine pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and time to maximum concentration (Tₘₐₓ).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NSO toxicology is crucial for understanding their mechanisms of action.
µ-Opioid Receptor Signaling Pathway
The primary mechanism of action for most NSOs is through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade.
Caption: µ-Opioid Receptor Signaling Cascade.
Experimental Workflow for Toxicological Assessment of NSOs
A systematic approach is necessary for the comprehensive toxicological evaluation of a novel synthetic opioid. The following diagram outlines a general experimental workflow.
Caption: General Experimental Workflow for NSO Toxicology.
Conclusion
The toxicological profiling of novel synthetic opioids is a complex and critical area of research. A multi-faceted approach, combining in silico, in vitro, and in vivo methodologies, is essential for a thorough understanding of their pharmacological and toxicological properties. This guide provides a foundational framework for researchers, scientists, and drug development professionals working to address the challenges posed by the continuous emergence of these potent and dangerous substances. Standardized and detailed experimental protocols, coupled with comprehensive data reporting, are paramount for accurate risk assessment and the development of effective countermeasures.
References
- 1. Peripheral opioid receptor antagonism alleviates fentanyl-induced cardiorespiratory depression and is devoid of aversive behavior | eLife [elifesciences.org]
- 2. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Investigating Naloxone’s Efficacy in Reversing Cardiorespiratory Effects of Novel Synthetic Opioids [sfera.unife.it]
- 6. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to N-Pyrrolidino Etonitazene (Etonitazepyne)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes".[1][2] These compounds were first synthesized in the late 1950s during research into novel analgesics.[3] this compound is a structural analog of etonitazene, a highly potent opioid, and is characterized by the substitution of a pyrrolidino group.[3][4] Unlike many of its counterparts, this compound was not documented in scientific or patent literature prior to its emergence on the illicit drug market.[3][4] This guide provides a detailed overview of its chemical identity, pharmacology, and associated experimental data.
IUPAC Name: 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole[3][5]
Pharmacology
This compound is a potent and selective agonist for the μ-opioid receptor (MOR).[1][2] Its high affinity for the MOR is the primary driver of its powerful analgesic and other opioid-like effects.[1][2] Preclinical studies have demonstrated that its potency significantly exceeds that of both fentanyl and morphine.[1][2]
Receptor Binding Affinity
Radioligand binding assays conducted in rat brain tissue have revealed that this compound exhibits a high affinity for the μ-opioid receptor, with substantially lower affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors.[1][2][6] This selectivity for the MOR is a key characteristic of its pharmacological profile.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 4.09[1][6][7] | 959[1][6][7] | 980[1][6][7] |
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound.
In Vitro Potency and Efficacy
In a μ-opioid receptor-β-arrestin 2 activation assay, this compound demonstrated high potency, comparable to that of etonitazene and significantly exceeding that of fentanyl and morphine.[1][6][7]
| Compound | EC50 (nM) |
| This compound | 0.348[1][6][7] |
| Etonitazene | 0.360[1][7] |
| Fentanyl | 14.9[1][6][7] |
| Morphine | 290[1][6][7] |
Table 2: In Vitro Potency (EC50) in a MOR-β-arrestin2 Activation Assay.
In Vivo Analgesic Potency
The analgesic properties of this compound have been evaluated using the hot-plate test in male Sprague Dawley rats.[1][2] The results indicate that it is a highly potent antinociceptive agent, with an ED50 value significantly lower than those of fentanyl and morphine.[1][2]
| Compound | ED50 (mg/kg) |
| This compound | 0.0017[1][2][7] |
| Fentanyl | 0.0209[1][2][7] |
| Morphine | 3.940[1][2][7] |
Table 3: In Vivo Analgesic Potency (ED50) in the Hot Plate Test.
Experimental Protocols
Synthesis
While a specific, detailed synthesis protocol for this compound has not been published in peer-reviewed literature, it can be synthesized using established methods for other 5-nitro-2-benzylbenzimidazole analogs like etonitazene, with appropriate modifications of the starting reagents.[3][8][9] The general synthetic route involves the reaction of 2-(β-dialkylaminoalkylamine)-5-nitroaniline with the hydrochloric acid salt of an imino ethyl ether.[10]
Radioligand Binding Assays
-
Tissue Preparation: Rat brain tissue is homogenized in a suitable buffer.
-
Assay Conditions: The binding assays are performed using specific radioligands for each opioid receptor subtype: [³H]DAMGO for MOR, [³H]DADLE for DOR, and [³H]U-69593 for KOR.[11]
-
Incubation: Tissue homogenates are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values obtained from competitive binding curves.
MOR-β-arrestin2 Activation Assay
This cell-based assay is used to determine the functional potency of the compound at the μ-opioid receptor. It measures the recruitment of β-arrestin 2 to the activated receptor, a key step in signal transduction.
Hot Plate Test (In Vivo Analgesia)
-
Subjects: Male Sprague Dawley rats are used for this assay.[1]
-
Administration: this compound is administered subcutaneously.[1]
-
Procedure: The rats are placed on a heated surface (hot plate), and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.
-
Data Analysis: The dose required to produce a maximal possible effect in 50% of the subjects (ED50) is calculated to determine the analgesic potency.[1][2]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound involves the activation of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, including the recruitment of β-arrestin 2.
μ-Opioid Receptor Signaling Pathway for this compound.
General Experimental Workflow for Pharmacological Evaluation.
Conclusion
This compound is a highly potent synthetic opioid with a strong affinity and selectivity for the μ-opioid receptor. Its in vitro and in vivo potency surpasses that of fentanyl and morphine, highlighting its significant pharmacological activity. The data presented in this guide, derived from preclinical studies, underscore the need for continued research and vigilance regarding this and other emerging synthetic opioids. Researchers and drug development professionals should be aware of the extreme potency of this compound when conducting any investigations.
References
- 1. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. cdn.who.int [cdn.who.int]
- 4. NPS discovery toolkit: this compound. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. Substance Details Etonitazepyne [unodc.org]
- 6. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]
- 7. Pharmacological evaluation and forensic case series of <i>N</i>-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole ‘nitazene’ synthetic opioid - ProQuest [proquest.com]
- 8. cdn.who.int [cdn.who.int]
- 9. cdn.who.int [cdn.who.int]
- 10. Etonitazene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Rise of Potent Synthetic Opioids: A Technical Guide to N-Pyrrolidino Etonitazene and its Analogues
For Researchers, Scientists, and Drug Development Professionals
A new class of potent synthetic opioids, the 2-benzylbenzimidazoles, also known as "nitazenes," has emerged on the illicit drug market, posing a significant public health threat. Among these, N-Pyrrolidino etonitazene, also known by its street names "Etonitazepyne," "Pyro," and "M30," is a particularly potent analogue of etonitazene.[1][2][3][4] This technical guide provides an in-depth overview of this compound and its analogues, focusing on their pharmacology, and includes detailed experimental protocols and data presented for comparative analysis.
Street Names and Analogues
This compound is most commonly referred to as Etonitazepyne in scientific literature.[1][5] On the street, it has been identified by the names Pyro and in some cases, pressed into counterfeit pills resembling "M30" oxycodone tablets.[2][3]
A number of analogues of etonitazene have been identified, many of which exhibit high opioid potency. These include:
-
Etonitazene
-
Isotonitazene[6]
-
N-Desethyl etonitazene[9]
-
Etonitazepipne[10]
-
Metonitazene[6]
-
Etodesnitazene (or Etazene)[6]
Comparative Pharmacological Data
The primary mechanism of action for this compound and its analogues is agonism at the mu-opioid receptor (MOR). The following tables summarize the available quantitative data on the receptor binding affinity and potency of these compounds, providing a basis for comparison with legacy opioids like morphine and fentanyl.
| Compound | Ki (nM) at MOR | Ki (nM) at DOR | Ki (nM) at KOR | Reference |
| This compound | 4.09 | 959 | 980 | [5][11] |
| Fentanyl | - | - | - | |
| Morphine | - | - | - |
| Compound | EC50 (nM) in MOR-β-arrestin2 Assay | ED50 (mg/kg) in Rat Hot Plate Test | Reference |
| This compound | 0.348 | 0.0017 | [5][11] |
| Etonitazene | 0.360 | - | [5][11] |
| Fentanyl | 14.9 | 0.0209 | [5][11] |
| Morphine | 290 | 3.940 | [5][11] |
| N-Desethyl etonitazene | - | - | [9] |
| Etonitazepipne | 8.47 ([35S]GTPγS assay) | 0.0205 | [10] |
Note: Data for all analogues is not consistently available across all assays. The potency of N-desethyl etonitazene is reported to be similar to etonitazene and approximately 10 times more potent than fentanyl in vitro.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.
Radioligand Binding Assays
This protocol is based on methodologies described for determining the binding affinity of this compound to opioid receptors in rat brain tissue.[5][11]
Objective: To determine the inhibitory constant (Ki) of a test compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Rat brain tissue homogenates
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR)
-
Test compound (e.g., this compound) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain tissue homogenates according to standard laboratory procedures.
-
In a series of tubes, combine the brain homogenate, the specific radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for competitive binding.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curves.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mu-Opioid Receptor (MOR) β-Arrestin2 Recruitment Assay
This protocol is based on the assay used to determine the potency (EC50) of this compound in activating the MOR.[5][11]
Objective: To measure the ability of a test compound to induce the recruitment of β-arrestin2 to the activated mu-opioid receptor, a key step in G-protein coupled receptor desensitization and signaling.
Materials:
-
Cells stably co-expressing the human mu-opioid receptor and a β-arrestin2 fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).
-
Test compound at various concentrations.
-
Cell culture medium and reagents.
-
Assay-specific substrate or detection reagents.
-
A microplate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence).
Procedure:
-
Plate the cells in a microplate and culture them to the appropriate confluency.
-
Prepare serial dilutions of the test compound.
-
Add the different concentrations of the test compound to the wells containing the cells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 37°C) to allow for receptor activation and β-arrestin2 recruitment.
-
Add the assay-specific substrate or detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the mu-opioid receptor and a typical experimental workflow for characterizing a novel synthetic opioid.
Caption: Mu-opioid receptor signaling pathway activation by this compound.
Caption: Experimental workflow for the characterization of a novel synthetic opioid.
References
- 1. Etonitazepyne - Wikipedia [en.wikipedia.org]
- 2. 2 emerging drug notifications issued by IDOH [ismanet.org]
- 3. legislativeanalysis.org [legislativeanalysis.org]
- 4. legislativeanalysis.org [legislativeanalysis.org]
- 5. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. healthyliferecovery.com [healthyliferecovery.com]
- 8. New Synthetic Opioid Protonitazene Increasing in Prevalence as "Nitazenes" Gain Traction Across the United States and Canada | National Institute of Justice [nij.ojp.gov]
- 9. N-Desethyl Etonitazene – NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 10. cdn.who.int [cdn.who.int]
- 11. Pharmacological evaluation and forensic case series of <i>N</i>-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole ‘nitazene’ synthetic opioid - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Pyrrolidino Etonitazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent novel psychoactive substance (NPS) belonging to the 2-benzylbenzimidazole class of synthetic opioids, commonly referred to as "nitazenes".[1][2] Structurally distinct from fentanyl, it has emerged on the illicit drug market, posing a significant public health threat due to its high potency, which is reported to be substantially greater than fentanyl.[2][3][4] This document provides detailed application notes and protocols for the analytical detection of this compound in biological specimens, primarily focusing on mass spectrometry-based methods. These guidelines are intended to assist researchers, forensic toxicologists, and drug development professionals in the identification and quantification of this compound.
Analytical Methods Overview
The primary analytical techniques for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the low concentrations typically encountered in biological samples, LC-MS/MS is often the preferred method due to its superior sensitivity and specificity.[5] Standard immunoassays for opioids generally fail to detect this compound and other nitazene (B13437292) analogs.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from forensic casework and analytical studies.
Table 1: Quantitative Concentrations of this compound in Postmortem Biological Samples [7]
| Matrix | Mean (ng/mL) | Standard Deviation (ng/mL) | Median (ng/mL) | Minimum (ng/mL) | Maximum (ng/mL) | Number of Cases (n) |
| Blood | 2.5 | 1.9 | 2.2 | 0.3 | 8.3 | 15 |
| Urine | 1.5 | N/A | N/A | N/A | N/A | 1 |
Table 2: In Vitro Pharmacological Data for this compound and Other Opioids [2][3]
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | MOR-β-arrestin2 Activation EC50 (nM) |
| This compound | 4.09 | 0.348 |
| Etonitazene | Not Reported | 0.360 |
| Fentanyl | Not Reported | 14.9 |
| Morphine | Not Reported | 290 |
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) for Quantitative Analysis
This protocol is based on methodologies developed for the sensitive quantification of this compound in biological matrices.[8][9]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [7]
-
Aliquot 0.5 mL of the biological sample (e.g., blood, urine) into a clean extraction tube.
-
Add an appropriate internal standard (e.g., fentanyl-D5).
-
Add 1 mL of Borax buffer (pH 10.4) and vortex to mix.
-
Add 3 mL of an extraction solvent mixture of n-butyl chloride and ethyl acetate (B1210297) (70:30, v/v).
-
Cap the tube and rotate for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4600 rpm for 15 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions [8][9]
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Analytical Column: An Agilent InfinityLab Poroshell 120 EC-C18 column (3.0 × 100 mm, 2.7 µm) or equivalent.[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in methanol.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Injection Volume: 5 µL.[8]
-
Column Temperature: 30°C.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
3. MRM Transitions [7]
-
Precursor Ion (m/z): 395.2
-
Product Ions (m/z): 98.0 (quantification), 107.0, 135.1
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative Screening
This protocol provides a general procedure for the screening of this compound. Note that GC-MS may have insufficient sensitivity for low concentrations in biological specimens.[4]
1. Sample Preparation:
-
Utilize the same Liquid-Liquid Extraction protocol as described for LC-MS/MS.
-
After evaporation, reconstitute the sample in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 5975 Series GC/MSD System or equivalent.[1]
-
GC Column: A suitable capillary column for drug screening (e.g., HP-5MS).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizations
Signaling Pathway
This compound is a potent agonist of the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[2][3] Its activation triggers downstream signaling cascades that are responsible for both its analgesic effects and adverse effects.
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Caption: General analytical workflow for this compound detection.
References
- 1. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
- 5. youtube.com [youtube.com]
- 6. Identification of a Novel Opioid, N-piperidinyl etonitazene (etonitazepipne), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
GC-MS Protocol for the Identification of Etonitazepyne in Blood Samples: An Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of etonitazepyne, a potent synthetic opioid of the benzimidazole (B57391) class, in human whole blood. Due to the limited availability of a validated GC-MS protocol for etonitazepyne in blood, this method has been developed based on established analytical principles for other synthetic opioids. The protocol encompasses sample preparation by liquid-liquid extraction (LLE), derivatization, and subsequent analysis by GC-MS. While this method is expected to provide reliable results, it requires full validation in a certified laboratory to determine performance characteristics such as limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and recovery.
Introduction
Etonitazepyne (N-pyrrolidino etonitazene) is a novel synthetic opioid that has emerged on the illicit drug market, posing a significant public health risk due to its high potency. Forensic and clinical toxicology laboratories require robust analytical methods for the detection and quantification of this compound in biological matrices to aid in the investigation of drug-facilitated crimes, intoxications, and postmortem cases. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the analysis of nitazene (B13437292) analogs, GC-MS remains a widely accessible and reliable technique in many laboratories. This document provides a comprehensive, albeit currently non-validated, protocol for the identification of etonitazepyne in blood using GC-MS.
Experimental Protocol
Principle
This method involves the extraction of etonitazepyne and an internal standard (IS) from whole blood using liquid-liquid extraction under basic conditions. The extracted analytes are then derivatized to improve their thermal stability and chromatographic properties. The derivatized extract is subsequently injected into a GC-MS system for separation and detection. Identification is based on the retention time and the mass spectrum of the analyte, while quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Reagents and Materials
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), n-Butyl Chloride (ACS grade)
-
Reagents: Ammonium Hydroxide (concentrated), Sodium Hydroxide (NaOH), Borax (B76245) buffer (0.1 M, pH 10.4)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Standards: Etonitazepyne analytical standard, Etonitazepyne-d5 (or other suitable deuterated analog) as internal standard
-
Other Materials: Centrifuge tubes (15 mL, polypropylene), vortex mixer, centrifuge, nitrogen evaporator, GC vials with inserts.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of whole blood into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., 100 ng/mL of etonitazepyne-d5).
-
Add 1.0 mL of 0.1 M borax buffer (pH 10.4) to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 5.0 mL of extraction solvent (e.g., n-butyl chloride:ethyl acetate, 70:30 v/v).
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of BSTFA (with 1% TMCS) or MSTFA.
-
Cap the tube and vortex briefly.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the tube to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C, hold for 1 minute
-
Ramp 2: 5°C/min to 300°C, hold for 15 minutes
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for Etonitazepyne: Based on its published mass spectrum, characteristic fragment ions are observed at m/z 84, 107, and 135.[1] The ion at m/z 84 corresponds to the pyrrolidine (B122466) moiety.[1]
-
Quantifier ion: To be determined during validation (likely the most abundant and specific fragment).
-
Qualifier ions: The other two characteristic fragments.
-
-
Data Presentation
The following table summarizes quantitative data for etonitazepyne and other nitazene analogs found in blood samples from various studies. It is important to note that these studies predominantly utilized LC-MS/MS for quantification.
| Analyte | Matrix | Concentration Range (ng/mL) | Analytical Method |
| Etonitazepyne | Postmortem Blood | 2.4 - 8.3 | Not Specified |
| Isotonitazene | Postmortem Blood | 0.11 - 12 | LC-MS/MS |
| Metonitazene | Postmortem Blood | Not specified | LC-MS/MS |
| Protonitazene | Postmortem Blood | Not specified | LC-MS/MS |
This table is for informational purposes to provide context on expected concentration ranges. A full validation of the presented GC-MS method is required to establish its quantitative performance.
Mandatory Visualization
Caption: Experimental workflow for etonitazepyne identification.
Discussion
The proposed GC-MS method provides a comprehensive framework for the identification and quantification of etonitazepyne in whole blood. The liquid-liquid extraction procedure is designed to efficiently isolate the basic drug from the complex blood matrix. Derivatization with a silylating agent is a common and necessary step for many opioids to improve their volatility and prevent peak tailing during GC analysis.
The GC-MS parameters, including the column and temperature program, are selected to provide good chromatographic separation of etonitazepyne from other potential interferents. The use of both full scan and SIM modes allows for confident identification and sensitive quantification, respectively. The characteristic fragment ions for etonitazepyne (m/z 84, 107, 135) provide a basis for developing a specific SIM method.[1]
It is crucial to emphasize that this protocol must be thoroughly validated before implementation in routine casework. Validation should be performed in accordance with guidelines from relevant scientific working groups and should assess parameters such as selectivity, linearity, accuracy, precision, limit of detection, limit of quantification, and stability. The use of a deuterated internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.
References
Application Note: Quantification of N-Pyrrolidino Etonitazene in Biological Matrices using LC-MS/MS
References
- 1. Method Development Guide for Novel Psychoactive Substances [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 6. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
Synthesis of N-Pyrrolidino Etonitazene Reference Standards: Application Notes and Protocols
For Research, Scientific, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-Pyrrolidino etonitazene (also known as etonitazepyne) reference standards. The synthesis of this potent synthetic opioid is intended for the preparation of analytical reference material for forensic, clinical, and research applications. This compound is a benzimidazole-derived opioid and its synthesis is analogous to that of other 2-benzylbenzimidazole compounds, such as etonitazene.[1][2] The following protocols are based on established synthetic routes for this class of compounds.
Chemical Data
| Compound | IUPAC Name | Molecular Formula | Molecular Weight |
| This compound | 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)-1H-benzoimidazole | C22H26N4O3 | 394.5 g/mol |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the formation of a 2-benzyl-5-nitro-benzimidazole intermediate, followed by N-alkylation.
Part 1: Synthesis of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole (Intermediate)
This step involves the condensation of 4-nitro-1,2-phenylenediamine with 2-(4-ethoxyphenyl)acetonitrile.
Materials:
-
4-nitro-1,2-phenylenediamine
-
2-(4-ethoxyphenyl)acetonitrile
-
Dry Hydrogen Chloride
-
Dioxane
-
Ethyl acetate (B1210297)
-
Hydrochloric acid
-
Aqueous ammonia (B1221849)
-
Ligroin
-
Animal charcoal
Procedure:
-
A solution of 2-(4-ethoxyphenyl)acetonitrile and ethanol is saturated with dry hydrogen chloride gas while stirring and cooling in an ice water bath.
-
The mixture is allowed to stand at room temperature for 12 hours.
-
This is then added to a suspension of 4-nitro-1,2-phenylenediamine in dioxane.
-
The reaction mixture is stirred at approximately 85°C for 24 hours, followed by refluxing for four hours.
-
While still hot, the mixture is acidified with a solution of ethyl acetate and hydrochloric acid.
-
The resulting hydrochloride salt of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole crystallizes out and is purified by recrystallization from dilute aqueous hydrochloric acid with the aid of animal charcoal.
-
The free base is obtained by the addition of aqueous ammonia and can be further purified by recrystallization from a mixture of dioxane and ligroin.
Part 2: Synthesis of this compound
This final step involves the N-alkylation of the benzimidazole (B57391) intermediate with 1-(2-chloroethyl)pyrrolidine (B1346828).
Materials:
-
2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole
-
Sodium ethylate
-
Ethanol
-
Dioxane
-
1-(2-chloroethyl)pyrrolidine
Procedure:
-
A concentrated solution of sodium ethylate in ethanol is added dropwise to a solution of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole in dioxane at 60°C with stirring.
-
The sodium salt of the benzimidazole precipitates as fine yellow needles, which are then filtered and dried under vacuum.
-
To a suspension of this sodium salt in absolute dioxane, 1-(2-chloroethyl)pyrrolidine is added dropwise at 60°C.
-
The mixture is stirred for one hour at 60°C.
-
The sodium chloride formed is filtered off, and the filtrate is evaporated to yield the crude product.
-
Purification can be achieved by crystallization from a suitable solvent such as ether.
Analytical Characterization
The identification and confirmation of this compound require various analytical techniques.
| Analytical Method | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification based on mass-to-charge ratio.[3] |
| High-Resolution Accurate Mass Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HRAM LC-MS/MS) | Provides high-resolution mass data for unambiguous identification.[3] |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Confirms the specific regio-isomer and overall structure.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on the functional groups present in the molecule.[3] |
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
In-Vivo Efficacy and Safety Profile of Etonitazepyne in Sprague Dawley Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo pharmacological effects of etonitazepyne, a potent synthetic opioid of the 2-benzylbenzimidazole class, in Sprague Dawley rats. The following sections detail its analgesic properties, dose-dependent effects on catalepsy and body temperature, and provide standardized protocols for reproducible in-vivo assessment.
Quantitative Data Summary
The in-vivo effects of etonitazepyne have been characterized and compared to other well-established opioids. The data presented below summarizes key quantitative findings from studies in male Sprague Dawley rats.
Table 1: Comparative Potency of Etonitazepyne, Fentanyl, and Morphine in the Hot Plate Test
| Compound | ED₅₀ (mg/kg, s.c.) | Potency Relative to Morphine | Potency Relative to Fentanyl |
| Etonitazepyne | 0.0017 [1][2] | ~2000x greater [1][2] | ~10x greater [1][2] |
| Fentanyl | 0.0209[1][2] | ~188x greater | 1x |
| Morphine | 3.940[1][2] | 1x | ~0.005x |
Table 2: Dose-Dependent Effects of Etonitazepyne in Sprague Dawley Rats
| Effect | Dose (mg/kg, s.c.) | Observation |
| Antinociception | Dose-dependent | Significant increase in withdrawal latency in the hot plate test.[3] |
| Catalepsy | ED₅₀ = 0.00354[3] | Induction of immobility, flattened body posture, and splayed limbs.[3] |
| Body Temperature | 0.001 and 0.003 | Slight but significant increase 60 minutes post-injection.[3] |
| 0.01 | Pronounced and sustained decrease in body temperature.[3] |
Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed studies for assessing the in-vivo effects of etonitazepyne in Sprague Dawley rats.
Protocol 1: Assessment of Antinociceptive Effects using the Hot Plate Test
Objective: To evaluate the analgesic efficacy of etonitazepyne by measuring the latency to a thermal stimulus response.
Materials:
-
Male Sprague Dawley rats (300-400 g)[2]
-
Etonitazepyne solution (for subcutaneous injection)
-
Vehicle control (e.g., 10% DMSO in saline)[2]
-
Hot plate analgesia meter (set to 52°C)[2]
-
Syringes and needles for subcutaneous injection
-
Stopwatch
Procedure:
-
Acclimation: Allow rats to acclimate to the laboratory environment for at least one hour in their home cages before the experiment.[2]
-
Baseline Measurement: Determine the baseline hot plate latency for each rat prior to any injections. Place the rat on the hot plate and start the timer. Stop the timer as soon as the rat exhibits a hind paw lick or jump. A cut-off time of 45 seconds should be employed to prevent tissue damage.[2]
-
Drug Administration: Administer etonitazepyne subcutaneously (s.c.) at the desired doses (e.g., 0.0003–0.010 mg/kg) or vehicle control into the lower back between the hips.[2]
-
Post-Injection Measurements: Measure the hot plate latency at predetermined time points post-injection (e.g., 15, 30, 60, 120, and 240 minutes).[2]
-
Data Analysis: Record the latency at each time point. The data can be used to determine the dose-response relationship and calculate the ED₅₀.
Protocol 2: Evaluation of Catalepsy
Objective: To assess the cataleptic effects of etonitazepyne.
Materials:
-
Male Sprague Dawley rats (300-400 g)[2]
-
Etonitazepyne solution (for subcutaneous injection)
-
Vehicle control
-
Elevated horizontal bar
-
Stopwatch
Procedure:
-
Acclimation and Drug Administration: Follow steps 1 and 3 from Protocol 1.
-
Catalepsy Assessment: At specified time points post-injection, gently place the rat's forepaws on an elevated horizontal bar.
-
Scoring: Catalepsy is typically scored based on the time the rat maintains this unnatural posture. A common scoring system involves observing for overt symptoms such as immobility, flattened body posture, and splayed limbs.[3] The duration of immobility is recorded.
-
Data Analysis: The catalepsy scores are analyzed to determine the dose-dependent effects and the ED₅₀ for catalepsy induction.[3]
Protocol 3: Measurement of Body Temperature
Objective: To determine the effect of etonitazepyne on core body temperature.
Materials:
-
Male Sprague Dawley rats (300-400 g) with surgically implanted temperature transponders.[2]
-
Etonitazepyne solution (for subcutaneous injection)
-
Vehicle control
-
Hand-held reader for temperature transponders
Procedure:
-
Acclimation and Drug Administration: Follow steps 1 and 3 from Protocol 1.
-
Baseline Temperature: Record the baseline body temperature of each rat before drug administration.
-
Post-Injection Temperature Monitoring: At the designated time points post-injection, measure the body temperature using the hand-held reader.[2]
-
Data Analysis: Analyze the changes in body temperature from baseline at each dose and time point to determine if the effect is hyperthermic or hypothermic.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the in-vivo study of etonitazepyne.
References
Application Notes and Protocols: Assessing Etonitazepyne Potency with the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepyne, a potent 2-benzylbenzimidazole derivative, is a synthetic opioid with significant analgesic properties. Its primary mechanism of action is through agonism of the µ-opioid receptor (MOR).[1][2][3] The hot plate test is a widely utilized and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response in rodents.[4] This document provides a detailed protocol for utilizing the hot plate test to determine the potency of etonitazepyne, presenting comparative data and outlining the underlying signaling pathway.
Quantitative Data Summary
The analgesic potency of etonitazepyne has been quantified and compared to other well-known opioids using the hot plate test in male Sprague-Dawley rats. The data clearly demonstrates the high potency of etonitazepyne.
| Compound | ED50 (mg/kg, s.c.) | Relative Potency vs. Morphine | Relative Potency vs. Fentanyl |
| Etonitazepyne | 0.0017 [1][2][3] | ~2318x | ~12x |
| Fentanyl | 0.0209[1][2][3] | ~188x | 1x |
| Morphine | 3.940[1][2][3] | 1x | ~0.005x |
ED50: The dose of a drug that produces a therapeutic effect in 50% of the population. In this context, it is the dose required to produce a significant analgesic effect. s.c.: Subcutaneous administration.
Experimental Protocol: Hot Plate Test
This protocol is designed for assessing the antinociceptive effects of etonitazepyne in Sprague-Dawley rats.
1. Animals:
-
Male Sprague-Dawley rats (250-300g) are commonly used.[1][5]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5]
-
Allow for an acclimation period of at least 3-5 days before testing.
2. Apparatus:
-
A commercial hot plate apparatus with a surface temperature that can be precisely maintained.
-
A transparent Plexiglas cylinder (e.g., 20 cm in diameter, 25 cm in height) to confine the rat to the heated surface.[4][6]
3. Procedure:
-
Habituation: On the day prior to testing, habituate the animals to the testing room and the apparatus (with the plate at room temperature) for a defined period (e.g., 15-30 minutes) to reduce stress-induced responses.[5][7]
-
Baseline Latency: On the day of the experiment, determine the baseline response latency for each rat by placing it on the hot plate, which is maintained at a constant temperature (typically between 52-55°C).[8][9][10] Start a timer immediately.
-
Endpoint: The latency is the time (in seconds) it takes for the animal to exhibit a clear pain response, such as licking a hind paw or jumping.[2][4] Hind paw licking is a reliable endpoint.[2]
-
Cut-off Time: To prevent tissue damage, a cut-off time must be established (e.g., 45 or 60 seconds).[2] If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Drug Administration: Administer etonitazepyne, a vehicle control, or a reference compound (e.g., morphine, fentanyl) subcutaneously.[1][2] Doses should be selected to establish a dose-response curve.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency as described above.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
The ED50 value is then determined from the dose-response curve by non-linear regression analysis.[2]
4. Dosing Information from Literature:
-
The study that determined the ED50 of etonitazepyne used subcutaneous administration in male Sprague-Dawley rats.[1][2]
Mandatory Visualizations
Caption: Workflow of the hot plate test for analgesic assessment.
Caption: Simplified µ-opioid receptor signaling cascade.
Mechanism of Action: µ-Opioid Receptor Signaling
Etonitazepyne exerts its analgesic effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][3] The binding of etonitazepyne to the MOR initiates a cascade of intracellular events:
-
G-Protein Activation: The activated MOR promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o), causing its dissociation into Gαi/o and Gβγ subunits.[11][12]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[11]
-
Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It inhibits presynaptic N-type voltage-gated calcium channels, which reduces neurotransmitter release from nociceptive neurons. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane, leading to hyperpolarization and a decrease in neuronal excitability.[13]
The culmination of these actions is a reduction in the transmission of pain signals, resulting in analgesia.
References
- 1. cdn.who.int [cdn.who.int]
- 2. cfsre.org [cfsre.org]
- 3. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Forensic Analysis of N-Pyrrolidino Etonitazene in Postmortem Cases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pyrrolidino etonitazene, also known as etonitazepyne, is a potent novel synthetic opioid of the 2-benzylbenzimidazole class that has emerged on the illicit drug market.[1][2][3] Its high potency, estimated to be approximately ten times that of fentanyl and 2,000 times that of morphine, presents a significant public health concern and a challenge for forensic toxicologists.[1] This document provides detailed application notes and protocols for the forensic analysis of this compound in postmortem specimens, summarizing quantitative data from case reports and outlining detailed experimental procedures.
Recent forensic casework has identified this compound in numerous overdose fatalities, often in combination with other substances.[1][4][5] The low concentrations typically detected in postmortem samples necessitate highly sensitive and specific analytical methods for accurate identification and quantification.[1][4]
Quantitative Data from Postmortem Cases
The following tables summarize the reported concentrations of this compound in postmortem blood samples from various forensic case series. These values highlight the low ng/mL concentrations typically observed, underscoring the compound's high potency.
Table 1: Summary of Postmortem Blood Concentrations of this compound
| Number of Cases | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| 15 | 2.5 ± 1.9 | 2.2 | 0.3 - 8.3 (excluding one case at 25) | [1] |
| 13 | 2.5 ± 2.0 | Not Reported | 0.3 - 25 | [4] |
| 21 | Not Reported | 2.2 | Not Reported | [5][6] |
Table 2: Demographics from a Postmortem Case Series (n=21)
| Parameter | Value | Reference |
| Age Range | 16 - 61 years | [1] |
| Mean Age | 41 ± 13 years | [1] |
| Co-occurring Substances | Fentanyl, NPS Benzodiazepines (e.g., flualprazolam), Methamphetamine | [1][3] |
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the detection and quantification of this compound in biological specimens.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from whole blood prior to LC-MS/MS analysis.
Materials:
-
Whole blood specimen
-
Borax (B76245) buffer (10 mM, pH 10.4)
-
Extraction solvent (70:30 n-butyl chloride/ethyl acetate)
-
Centrifuge tubes
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 0.5 mL of the whole blood specimen into a centrifuge tube.
-
Add 1 mL of 10 mM borax buffer (pH 10.4).
-
Vortex to mix.
-
Add 3 mL of the extraction solvent (70:30 n-butyl chloride/ethyl acetate).
-
Cap and vortex for 10 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to mix and transfer to an autosampler vial for analysis.
Protocol 2: Instrumental Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a sensitive and specific method for the quantification of this compound.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Quadrupole Mass Spectrometer (LC-QQQ-MS)
LC Parameters:
-
Analytical Column: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 0.1% formic acid in methanol[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Column Temperature: 30°C[1]
-
Gradient Elution: A suitable gradient should be developed to ensure separation from other analytes.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transitions for this compound (Precursor Ion > Product Ions):
Quantification Approach:
-
A standard addition approach is recommended for accurate quantification in postmortem matrices due to potential matrix effects.[1] This involves fortifying replicate aliquots of the case sample with known amounts of a certified reference standard of this compound.
Visualizations
The following diagrams illustrate the key workflows and pathways involved in the forensic analysis of this compound.
Discussion
The analytical methods presented provide a robust framework for the identification and quantification of this compound in postmortem investigations. Given the high potency of this compound, laboratories should ensure their methods have sufficient sensitivity to detect concentrations in the low to sub-ng/mL range. The use of a standard addition for quantification is crucial to mitigate potential matrix effects inherent in postmortem specimens. As with other novel psychoactive substances, the toxicological interpretation of this compound concentrations should be made in the context of the full case history, including scene findings and the presence of other drugs.
References
- 1. cfsre.org [cfsre.org]
- 2. NPS discovery toolkit: this compound. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. cfsre.org [cfsre.org]
- 4. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Evaluation and Forensic Case Series of this compound (etonitazepyne), a Newly Emerging 2-benzylbenzimidazole 'Nitazene' Synthetic Opioid | National Institute of Justice [nij.ojp.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Etonitazepyne Functional Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepyne (N-pyrrolidino etonitazene) is a potent synthetic opioid of the 2-benzylbenzimidazole class, structurally related to etonitazene.[1] Its high affinity and efficacy at the µ-opioid receptor (MOR) necessitate robust and reliable methods for characterizing its functional activity.[2][3] These application notes provide detailed protocols for key cell-based assays to quantify the functional effects of etonitazepyne, including G-protein activation, β-arrestin recruitment, and downstream signaling. Understanding these pathways is critical for drug development, risk assessment, and forensic analysis.
Etonitazepyne is a full and potent agonist at the µ-opioid receptor.[4] In vitro studies have demonstrated its high potency in activating MOR, often exceeding that of fentanyl and morphine.[2][3][5] This document outlines the methodologies for three critical assays: the [³⁵S]GTPγS binding assay to measure G-protein coupling, the β-arrestin recruitment assay to assess a key regulatory and signaling pathway, and the cAMP inhibition assay to quantify the modulation of a crucial second messenger.
Data Presentation: Quantitative Functional Activity of Etonitazepyne
The following table summarizes the in vitro functional potency and efficacy of etonitazepyne in comparison to other well-characterized opioids.
| Compound | Assay | Receptor | Cell Line/System | EC₅₀ (nM) | Emax (%) | Reference |
| Etonitazepyne | [³⁵S]GTPγS | µ-opioid | Rat Brain Membranes | 8.47 ± 0.81 | 98.4 ± 6.7 | [4] |
| Etonitazepyne | β-arrestin 2 Recruitment | µ-opioid | CHO-K1 | 0.348 (0.137–0.876) | - | [5] |
| Etonitazepyne | β-arrestin 2 Recruitment | µ-opioid | - | 3.06 (2.19–4.26) | - | [4] |
| Etonitazepyne | β-arrestin 2 Recruitment | µ-opioid | - | 5.12 (3.5–7.4) | - | [4] |
| Etonitazepyne | cAMP Inhibition (Forskolin-stimulated) | µ-opioid | - | 0.222 (0.157–0.319) | - | [4] |
| Fentanyl | [³⁵S]GTPγS | µ-opioid | Rat Brain Membranes | - | - | [4] |
| Fentanyl | β-arrestin 2 Recruitment | µ-opioid | CHO-K1 | 14.9 (10.6–21.0) | - | [5] |
| Morphine | β-arrestin 2 Recruitment | µ-opioid | CHO-K1 | 290 (132–668) | - | [5] |
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Cascade
Activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR), by an agonist such as etonitazepyne initiates two primary signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is responsible for the primary analgesic effects, while the β-arrestin pathway is involved in receptor desensitization and can also mediate certain side effects.[6]
Caption: µ-Opioid Receptor Signaling Pathways.
Experimental Workflow for Functional Assays
The general workflow for assessing the functional activity of etonitazepyne involves preparing the biological system (cells or membranes), incubating with the compound, and then detecting the specific signaling event.
Caption: General Experimental Workflow.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement.[7]
Materials:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).
-
Cell membranes prepared from the above cells.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (Guanosine 5'-diphosphate).
-
Etonitazepyne and reference agonists (e.g., DAMGO).
-
Scintillation cocktail and vials.
-
Microplate scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture hMOR-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing 10-20 µg of membrane protein.
-
Add 25 µL of various concentrations of etonitazepyne or reference agonist.
-
Add 25 µL of assay buffer containing GDP (final concentration ~10 µM).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MOR, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.[8][9] The following is a general protocol based on the PathHunter® assay principle.
Materials:
-
CHO-K1 or HEK293 cells co-expressing hMOR tagged with a ProLink™ (PK) fragment and β-arrestin 2 tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell culture medium and supplements.
-
Etonitazepyne and reference agonists.
-
PathHunter® detection reagents (Galacton Star® substrate).
-
Luminometer.
Protocol:
-
Cell Culture and Plating:
-
Culture the engineered cells according to the supplier's instructions.
-
Plate the cells in a 96-well or 384-well white, clear-bottom assay plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a CO₂ incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of etonitazepyne and reference agonists in assay buffer.
-
Remove the cell culture medium from the wells.
-
Add the diluted compounds to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection and Analysis:
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream effector of Gαi/o protein activation.[10]
Materials:
-
CHO-K1 or HEK293 cells expressing hMOR.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Etonitazepyne and reference agonists.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
Plate reader compatible with the chosen detection method.
Protocol:
-
Cell Culture and Plating:
-
Plate hMOR-expressing cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of etonitazepyne or reference agonist for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of agonist that inhibits 50% of the forskolin-induced cAMP production) and the maximal inhibition (Imax).
-
Conclusion
The provided protocols and data offer a comprehensive framework for researchers to investigate the functional activity of etonitazepyne. These cell-based assays are essential tools for characterizing the pharmacological profile of novel synthetic opioids, enabling a better understanding of their potency, efficacy, and potential for biased signaling. Consistent and standardized application of these methods will contribute to a more complete picture of the risks associated with this and other emerging psychoactive substances.
References
- 1. Etonitazepyne - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
- 5. cdn.who.int [cdn.who.int]
- 6. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of N-Pyrrolidino Etonitazene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of N-Pyrrolidino etonitazene, a potent novel synthetic opioid, in biological matrices. The following protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are designed to assist laboratories in developing and validating robust analytical workflows. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), with additional considerations for Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound, also known as etonitazepyne, is a highly potent benzimidazole-derived opioid that has emerged as a significant public health concern.[1] Due to its high potency, concentrations in biological samples, such as blood and urine, are often very low, necessitating sensitive and specific analytical methods for detection and quantification.[2] Effective sample preparation is a critical step to remove matrix interferences, concentrate the analyte, and ensure accurate and reliable results.[3][4] This document outlines three common extraction techniques applicable to the analysis of this compound.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the matrix type, required limit of detection, sample throughput, and available resources. Below is a summary of quantitative data for LLE and SPE techniques specifically applied to this compound analysis in blood.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 87% | 84% |
| Matrix Effects | 139% | 87% |
| Process Efficiency | 122% | 73% |
| Data sourced from the NPS Discovery Toolkit on this compound.[1] |
Note: While a specific QuEChERS protocol for this compound is not extensively documented in the literature, its successful application for other opioids and novel psychoactive substances (NPS) in various biological matrices suggests its potential utility.[1][5][6] The protocol provided below is an adapted method based on established QuEChERS procedures for related compounds.
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases. It is a versatile technique suitable for a wide range of analytes and matrices.
Protocol:
-
Sample Aliquoting: Aliquot 0.5 mL of the biological sample (e.g., blood, urine) into a clean centrifuge tube.[1]
-
Internal Standard Addition: Add an appropriate internal standard (e.g., fentanyl-D5) to the sample.[1]
-
pH Adjustment: Add 1 mL of Borax buffer (pH 10.4) and vortex to mix.[1][6] This step is crucial for ensuring the analyte is in its non-ionized form, facilitating its extraction into the organic solvent.
-
Extraction: Add 3 mL of an extraction solvent mixture of n-butyl chloride and ethyl acetate (B1210297) (70:30, v/v).[1][6]
-
Mixing: Cap the tube and rotate for 10 minutes to ensure thorough mixing and analyte transfer to the organic phase.[1]
-
Centrifugation: Centrifuge at 4600 rpm for 15 minutes to separate the aqueous and organic layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube. Techniques like freeze-pouring can aid in this step.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C (at 10 psi).[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent material to selectively adsorb the analyte of interest from the sample matrix. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.
Protocol:
-
Sample Pre-treatment:
-
Aliquot 0.5 mL of the biological sample (e.g., blood, urine) into a centrifuge tube.[1]
-
Add an appropriate internal standard (e.g., fentanyl-D5).[1]
-
Add 3 mL of phosphate (B84403) buffer (0.1 M, pH 6), vortex, and centrifuge at 3000 rpm for 10 minutes.[1]
-
-
SPE Cartridge Conditioning:
-
Use a UCT Clean Screen® (130 mg, 3 mL) or equivalent mixed-mode SPE cartridge.[1]
-
Condition the cartridge sequentially with 3 mL of methanol (B129727), 3 mL of deionized water, and 1 mL of phosphate buffer (0.1 M, pH 6).[1]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analyte from the cartridge by passing two 1 mL aliquots of an elution solvent mixture of ethyl acetate, acetonitrile (B52724), and ammonium (B1175870) hydroxide (B78521) (78:20:2, v/v/v).[1]
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.[1]
-
Caption: Solid-Phase Extraction (SPE) Workflow.
Adapted QuEChERS Method
The QuEChERS method involves a two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. This adapted protocol is based on methodologies successfully applied to other opioids in whole blood.[1][5][6]
Protocol:
-
Sample Aliquoting and Internal Standard Addition:
-
Place 1 mL of the biological sample (e.g., whole blood) into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add an appropriate internal standard.
-
-
Extraction and Partitioning:
-
Add 2 mL of acetonitrile to the sample.
-
Add QuEChERS salts (e.g., magnesium sulfate (B86663) and sodium acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Caption: Adapted QuEChERS Workflow.
Considerations for GC-MS Analysis
While LC-MS/MS is often the preferred method for the analysis of this compound due to its sensitivity and specificity, GC-MS can also be a valuable tool.[7][8]
Without Derivatization: Some studies have shown that certain nitazene (B13437292) analogs can be analyzed by GC-MS without derivatization.[7] However, the thermal stability and volatility of this compound should be carefully evaluated to ensure it does not degrade in the GC inlet.
With Derivatization: For compounds with polar functional groups or poor thermal stability, derivatization can improve chromatographic performance and sensitivity. Silylation is a common derivatization technique for opioids that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.
A general silylation procedure that could be adapted for this compound is as follows:
-
After the evaporation step in the LLE, SPE, or QuEChERS protocol, ensure the sample extract is completely dry.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
-
Heat the sample at a specific temperature (e.g., 70°C) for a defined period (e.g., 20-30 minutes) to allow the derivatization reaction to complete.
-
Cool the sample to room temperature before injection into the GC-MS.
It is crucial to optimize the derivatization conditions (reagent, temperature, and time) for this compound to ensure complete reaction and avoid the formation of degradation products.
Conclusion
The successful analysis of this compound in biological matrices relies heavily on the implementation of a robust and efficient sample preparation method. This document provides detailed protocols for LLE, SPE, and an adapted QuEChERS method, along with quantitative data to aid in method selection. The choice of the most appropriate technique will depend on the specific requirements of the laboratory and the analytical objectives. All methods should be thoroughly validated to ensure they meet the required performance criteria for forensic and clinical applications.
References
- 1. Rapid drug extraction from human whole blood using a modified QuEChERS extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS sample preparation prior to LC-MS/MS determination of opiates, amphetamines, and cocaine metabolites in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleaning up blood samples using a modified "QuEChERS" procedure for the determination of drugs of abuse and benzodiazepines by UPLC-MSMS(☆) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: LC-MS/MS Analysis of N-Pyrrolidino Etonitazene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of N-Pyrrolidino etonitazene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the LC-MS/MS analysis of this compound, this can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] These effects can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[2] Given the high potency and typically low concentrations of this compound in biological samples, mitigating matrix effects is critical for accurate analysis.[3]
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: The most significant source of matrix effects in biological samples like blood, plasma, and urine are phospholipids (B1166683) from cell membranes.[4] These molecules are often co-extracted with the analyte of interest and can co-elute during chromatographic separation, causing ion suppression.[2] Other endogenous components, such as salts, proteins, and metabolites, can also contribute to matrix effects.[5]
Q3: How can I minimize or eliminate matrix effects in my this compound analysis?
A3: A multi-faceted approach is recommended to minimize matrix effects:
-
Effective Sample Preparation: Implementing a robust sample cleanup procedure is the most crucial step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components is essential. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column.
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.[6] When a specific SIL-IS for this compound is unavailable, a structurally similar compound, such as fentanyl-d5, can be used.[7]
Q4: I am observing ion enhancement instead of suppression. What could be the cause?
A4: Ion enhancement, while less common than suppression, has been observed in the analysis of nitazene (B13437292) analogs.[8][9] This phenomenon can occur when co-eluting matrix components improve the ionization efficiency of the analyte. The exact mechanism can be complex but may involve the co-eluting species altering the surface tension of the ESI droplets or facilitating the transfer of protons to the analyte. Troubleshooting ion enhancement involves similar strategies to addressing ion suppression, such as improving sample cleanup and optimizing chromatography to separate the analyte from the enhancing components.
Troubleshooting Guides
Issue 1: Poor recovery and significant matrix effects observed.
This is a common issue stemming from inadequate sample preparation. Below is a comparison of two common extraction techniques for this compound from blood, along with detailed protocols.
Data Presentation: Comparison of Sample Preparation Techniques for this compound in Blood
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 87% | 84% |
| Matrix Effects | 139% (Ion Enhancement) | 87% (Ion Suppression) |
| Process Efficiency | 122% | 73% |
Experimental Protocols:
1. Liquid-Liquid Extraction (LLE) Protocol [10]
This protocol is designed for the extraction of this compound from 0.5 mL of a biological sample (e.g., blood, urine).
-
Reagents:
-
Borax buffer (10 mM, pH 10.4)
-
Extraction solvent: n-butyl chloride and ethyl acetate (B1210297) (70:30, v/v)
-
Internal standard solution (e.g., fentanyl-d5)
-
Reconstitution solution (e.g., initial mobile phase conditions)
-
-
Procedure:
-
Aliquot 0.5 mL of the sample into a clean centrifuge tube.
-
Add the internal standard.
-
Add 1 mL of Borax buffer (pH 10.4) and vortex to mix.
-
Add 3 mL of the extraction solvent (n-butyl chloride:ethyl acetate, 70:30 v/v).
-
Cap the tube and rotate for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4600 rpm for 15 minutes to separate the aqueous and organic layers.
-
Transfer the organic supernatant to a clean tube. A freeze-pour technique can be effective here.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in a suitable volume of the reconstitution solution for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial.
-
2. Solid-Phase Extraction (SPE) Protocol
This protocol provides a more rigorous cleanup and is suitable for complex matrices.
-
Reagents and Materials:
-
UCT Clean Screen® SPE cartridges (130 mg, 3 mL) or equivalent
-
Phosphate (B84403) buffer (0.1 M, pH 6)
-
Methanol (MeOH)
-
Deionized water
-
Acetic acid (0.1 M)
-
Elution solvent: ethyl acetate, acetonitrile, and ammonium (B1175870) hydroxide (B78521) (78:20:2, v/v/v)
-
Internal standard solution (e.g., fentanyl-d5)
-
Reconstitution solution
-
-
Procedure:
-
Aliquot 0.5 mL of the sample into a centrifuge tube.
-
Add the internal standard.
-
Add 3 mL of phosphate buffer (0.1 M, pH 6), vortex, and centrifuge at 3000 rpm for 10 minutes.
-
Condition the SPE cartridge:
-
3 mL Methanol
-
3 mL Deionized water
-
1 mL Phosphate buffer (0.1 M, pH 6)
-
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge:
-
3 mL Deionized water
-
1 mL Acetic acid (0.1 M)
-
3 mL Methanol
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elute the analyte:
-
Add 1 mL of the elution solvent and collect the eluate. Repeat this step for a total of two elutions.
-
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume of the reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Troubleshooting Workflow for Matrix Effects
If you are still experiencing issues with matrix effects after optimizing your sample preparation, the following workflow can help identify and resolve the problem.
This compound Signaling Pathway
This compound is a potent agonist of the μ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[11][12] Its activation initiates a signaling cascade that leads to analgesic effects but also severe respiratory depression.[12]
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. cfsre.org [cfsre.org]
- 12. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of N-Pyrrolidino etonitazene samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of N-Pyrrolidino etonitazene samples to prevent degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound samples?
A1: Based on the chemical structure of this compound, which contains a benzimidazole (B57391) core, the primary factors contributing to degradation are exposure to light (photodegradation), moisture (hydrolysis), and high temperatures (thermal degradation). Benzimidazole compounds are known to be sensitive to these conditions.[1][2][3]
Q2: What is the recommended temperature for storing this compound samples?
A2: For long-term storage, it is recommended to store this compound samples at or below -20°C in a tightly sealed container. For short-term storage, refrigeration at 2-8°C is advisable. Studies on other novel synthetic opioids have shown that refrigerated or frozen storage significantly improves stability compared to room temperature.[4][5]
Q3: How should I handle this compound solutions?
A3: this compound solutions, particularly in solvents like ethanol, can be susceptible to photodegradation.[1][2] It is crucial to prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Solutions should be stored at refrigerated or frozen temperatures when not in use.
Q4: Are there any specific pH conditions to avoid when working with this compound?
A4: Yes, alkaline conditions should be avoided. Studies on similar benzimidazole compounds have shown that they can be almost completely degraded in alkaline solutions, with the degradation rate being temperature-dependent.[1] Acidic conditions (e.g., 0.1M HCl) have been shown to provide better stability for some benzimidazoles, even at elevated temperatures.[1]
Q5: How can I monitor the purity and detect degradation of my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of benzimidazole derivatives and separating potential degradation products.[6] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of potency or inconsistent experimental results. | Sample degradation due to improper storage. | - Review storage conditions. Ensure samples are stored at ≤ -20°C, protected from light, and in a dry environment.- Perform a purity check using HPLC. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Protect samples and solutions from light exposure.- Avoid high temperatures and alkaline conditions during sample preparation and analysis.- Use LC-MS to identify the structure of the degradation products. |
| Discoloration or change in the physical appearance of the solid sample. | Potential degradation due to light or air exposure. | - Store solid samples in a desiccator in the dark.- Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage. |
| Precipitation of the compound from a solution upon storage. | - The storage solvent may not be optimal, or the concentration is too high.- The compound may be adsorbing to the container surface. | - Visually inspect for solid material.- Consider using silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.[6]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.[6]
-
Photodegradation: Expose the solid compound and a solution to a light source compliant with ICH Q1B guidelines. Keep a control sample in the dark.[1][6]
3. Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC or LC-MS analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general approach to developing an HPLC method to separate the parent compound from its degradation products.
1. Instrumentation:
-
A standard HPLC system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 210-350 nm).
-
Injection Volume: 10-20 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the method's ability to separate the parent drug from its degradation products.
Visualizations
Caption: Workflow for conducting forced degradation studies.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term stability of novel synthetic opioids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Nitazene Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of nitazene (B13437292) analogues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of nitazene analogues.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the basic nitazene analogues and acidic silanols on the column stationary phase. | - Use a column with a highly deactivated stationary phase (e.g., end-capped C18 or a biphenyl (B1667301) phase).[1][2] - Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to improve peak shape.[3] - Ensure the sample solvent is compatible with the mobile phase.[4] |
| Inadequate Separation of Positional Isomers (e.g., Isotonitazene and Protonitazene) | Insufficient column selectivity for closely related structures. | - Employ a biphenyl stationary phase, which has been shown to provide baseline separation of these isomers.[1][2] - Optimize the mobile phase gradient and temperature to enhance resolution.[1] - A slower, more shallow gradient can improve the separation of closely eluting compounds.[5] |
| Low Signal Intensity or Poor Sensitivity | Ion suppression in the mass spectrometer source due to matrix effects or high concentrations of co-eluting compounds. | - Implement a robust sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[2][6] - Dilute the sample to reduce the concentration of matrix components. - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analytes. |
| Retention Time Drifting | Inconsistent mobile phase composition or temperature fluctuations. | - Ensure the mobile phase is well-mixed and degassed.[7][8] - Use a column oven to maintain a stable temperature.[7][9] - Allow for adequate column equilibration time between injections.[8] |
| Carryover of Analytes in Blank Injections | Adsorption of the highly potent nitazene analogues onto surfaces in the injection system or column. | - Use a strong needle wash solvent that is effective at solubilizing the nitazene analogues. - Inject blanks between high-concentration samples to monitor for carryover. - If carryover persists, cleaning of the autosampler and injection port may be necessary. |
| No Peaks Detected | Issues with sample injection, detector settings, or sample stability. | - Verify the injection volume and ensure the autosampler is functioning correctly.[7] - Confirm that the mass spectrometer is in the correct acquisition mode (e.g., MRM) and that the transitions for the target analytes are correctly defined.[6] - Investigate the stability of nitazene analogues in the prepared samples, as some may be prone to degradation.[10] |
Frequently Asked Questions (FAQs)
1. What is the most effective type of chromatography for separating nitazene analogues?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of nitazene analogues.[1][6][11][12][13] This method offers the high sensitivity and selectivity required for detecting these potent compounds in complex matrices. Both gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS can be used, with LC-MS/MS often being preferred for its ability to analyze thermally labile compounds and provide molecular weight information.[13]
2. Which stationary phase is recommended for the separation of nitazene analogues?
Both C18 and biphenyl stationary phases have been successfully used for the chromatographic separation of nitazene analogues.[1][2][12] A biphenyl column has been shown to be particularly effective for resolving critical positional isomers like isotonitazene and protonitazene.[1][2]
3. How can I differentiate between positional isomers of nitazenes?
While chromatographic separation is key, mass spectrometry can also aid in differentiation. Although electron ionization mass spectra can be similar for isomers, product ion spectra from tandem mass spectrometry (LC-MS/MS) can reveal characteristic fragment ions that allow for their distinction.[11]
4. What are the typical limits of detection (LOD) and quantification (LOQ) for nitazene analogues in biological samples?
Validated LC-MS/MS methods have achieved LODs as low as 0.01 nM and LOQs of 0.5 ng/mL for various nitazene analogues in whole blood.[1][6][14] These low detection limits are crucial due to the high potency of these compounds.
5. What sample preparation techniques are recommended for analyzing nitazenes in biological matrices?
Commonly used sample preparation techniques include basic liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][6] More recent high-throughput methods like liquid-phase microextraction have also been successfully employed.[1] The goal of sample preparation is to remove matrix interferences that can cause ion suppression and to concentrate the analytes.
Experimental Protocols
General LC-MS/MS Method for Nitazene Analogues
This protocol is a generalized procedure based on published methods.[1][6][12][14]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (e.g., whole blood), add an internal standard.
-
Add a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9).
-
Add an organic extraction solvent (e.g., n-butyl chloride).
-
Vortex and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 or biphenyl analytical column (e.g., 2.1 mm I.D. x 100 mm, 1.7 µm).[2][12]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A suitable gradient to separate the analytes of interest (e.g., a 5.5-minute gradient).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 60°C.[1]
-
Injection Volume: 4 µL.[1]
3. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode.[1][11]
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each nitazene analogue and internal standard.
Data Presentation
Table 1: Example Chromatographic and Mass Spectrometric Data for Selected Nitazene Analogues
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-amino isotonitazene | 1.21 | Data not available | Data not available |
| 4'-hydroxy nitazene | 1.79 | Data not available | Data not available |
| Metonitazene | 4.57 | Data not available | Data not available |
| Flunitazene | 4.74 | Data not available | Data not available |
| Etonitazene | 5.76 | Data not available | Data not available |
| Clonitazene | 5.98 | Data not available | Data not available |
| Isotonitazene | 6.34 | Data not available | Data not available |
| N-desethyl isotonitazene | 6.45 | Data not available | Data not available |
| Protonitazene | 6.69 | Data not available | Data not available |
| Retention times are examples from a specific method and will vary based on the chromatographic conditions used.[10][14] |
Table 2: Method Validation Parameters for Nitazene Analogues in Whole Blood
| Parameter | Value |
| Calibration Range | 0.5–50 ng/mL (most analytes)[6][14] |
| Limit of Detection (LOD) | 0.1 ng/mL[6][14] |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[6][14] |
Visualizations
Caption: General experimental workflow for the analysis of nitazene analogues.
Caption: A logical approach to troubleshooting common chromatographic issues.
References
- 1. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. An Update: A Forward-Thinking Approach to Tackling New Synthetic Opioid Nitazene Analogues by LC-QQQ-MS [cfsre.org]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. shimadzu.at [shimadzu.at]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting Ion Suppression in Etonitazepyne Mass Spectrometry: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the mass spectrometry analysis of etonitazepyne.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in etonitazepyne analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, etonitazepyne, is reduced by the presence of other co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] In the analysis of potent novel psychoactive substances like etonitazepyne, which are often present at low concentrations in complex biological matrices, ion suppression can be a significant obstacle to achieving reliable data.
Q2: What are the common causes of ion suppression in my LC-MS/MS analysis of etonitazepyne?
A2: Ion suppression in etonitazepyne analysis typically arises from matrix effects.[1] The "matrix" refers to all the other components in your sample besides etonitazepyne, such as proteins, lipids, salts, and other endogenous compounds from biological fluids.[1] These matrix components can co-elute with etonitazepyne from the liquid chromatography (LC) column and interfere with the ionization process in the mass spectrometer's ion source.
Q3: How can I determine if ion suppression is affecting my etonitazepyne results?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a standard solution of etonitazepyne at a constant rate into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for etonitazepyne is established. Then, a blank matrix sample (e.g., drug-free plasma or urine) is injected. A dip or decrease in the baseline signal at the retention time of etonitazepyne indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for etonitazepyne.
This is a primary indicator of ion suppression. The following steps can help you troubleshoot and mitigate this issue.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample preparation is a major contributor to ion suppression. The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.
-
Recommended Sample Preparation Protocols for Etonitazepyne in Blood:
Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them may depend on available resources and the specific requirements of your assay.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 0.5 mL of the sample (e.g., blood), add an appropriate internal standard (e.g., fentanyl-D5).
-
Add 1 mL of 0.1 M borax (B76245) buffer (pH 10.4).
-
Add 3 mL of an extraction solvent mixture (e.g., 1-chlorobutane:ethyl acetate, 70:30 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4600 rpm for 15 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in a suitable solvent (e.g., 200 µL of 50:50 mobile phase A:B) for LC-MS/MS analysis.[2]
Solid-Phase Extraction (SPE) Protocol:
-
To 0.5 mL of the sample (e.g., blood), add an internal standard (e.g., fentanyl-D5).
-
Add 3 mL of 0.1 M phosphate (B84403) buffer (pH 6), vortex, and centrifuge at 3000 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., UCT Clean Screen® 130 mg, 3 mL) with 3 mL of methanol (B129727), 3 mL of water, and 1 mL of 0.1 M phosphate buffer (pH 6).
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water, 1 mL of 0.1 M acetic acid, and 3 mL of methanol. Dry the cartridge for 5 minutes.
-
Elute etonitazepyne with two aliquots of 1 mL of an elution solvent (e.g., ethyl acetate:acetonitrile:ammonium hydroxide, 78:20:2 v/v/v).
-
Evaporate the eluate to dryness at 40°C.
-
Reconstitute the residue for LC-MS/MS analysis.
-
-
Quantitative Comparison of Sample Preparation Methods for Etonitazepyne in Blood:
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 87% | 84% |
| Matrix Effects | 139% (Ion Enhancement) | 87% (Ion Suppression) |
| Process Efficiency | 122% | 73% |
Source: NPS Discovery Toolkit, The Center for Forensic Science Research & Education
Step 2: Optimize Chromatographic Separation
If sample preparation improvements are insufficient, optimizing the LC method can help separate etonitazepyne from interfering matrix components.
-
Recommended LC Parameters for Etonitazepyne Analysis:
| Parameter | Method 1 | Method 2 |
| Column | Agilent InfinityLab Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) | Waters Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temp. | 30°C | 45°C |
| Injection Vol. | 5 µL | - |
| Gradient | Gradient elution | Isocratic for 1 min at 99% A, then linear gradient to 99% B in 8 min, hold for 2 min, re-equilibrate for 2 min. |
Sources: Vandeputte et al., 2021[2] and Blanckaert et al., 2021
-
Troubleshooting Tip: Modifying the gradient slope, changing the organic solvent (e.g., methanol vs. acetonitrile), or using a column with a different chemistry can alter the elution profile and resolve etonitazepyne from suppressive matrix components.
Step 3: Utilize an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for quantitative analysis. A SIL-IS will co-elute with etonitazepyne and experience similar ion suppression effects, allowing for accurate correction of the signal and improving the precision and accuracy of the results. Fentanyl-D5 is a commonly used internal standard for the analysis of novel synthetic opioids.
Issue 2: Inconsistent or irreproducible results for etonitazepyne.
Variability in ion suppression between samples can lead to poor reproducibility.
Step 1: Standardize Sample Collection and Handling
Ensure that all samples are collected, processed, and stored in a consistent manner to minimize variability in the sample matrix.
Step 2: Implement a Robust Quality Control (QC) Protocol
Regularly analyze QC samples prepared in the same matrix as your study samples. This will help monitor the performance of the method and detect any shifts in ion suppression over time.
Step 3: Perform Matrix Effect Evaluation During Method Validation
During method development and validation, it is crucial to assess the matrix effect. This can be done by comparing the response of etonitazepyne in a neat solution to its response in a post-extraction spiked blank matrix sample.
Visual Experimental Workflows and Troubleshooting Logic
Experimental Workflow for Etonitazepyne Analysis
Caption: A generalized workflow for the analysis of etonitazepyne from biological samples.
Troubleshooting Logic for Ion Suppression
Caption: A decision tree for troubleshooting ion suppression in etonitazepyne analysis.
References
Technical Support Center: N-Pyrrolidino Etonitazene Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of N-Pyrrolidino etonitazene. The information is tailored for researchers, scientists, and drug development professionals involved in the bioanalysis of this potent synthetic opioid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in biological samples?
A1: The most prevalent and sensitive method for the quantification of this compound in biological matrices such as whole blood and urine is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the identification and characterization of this compound. Due to the high potency of this compound, methods with high sensitivity and specificity are crucial for accurate quantification at low concentrations.[3]
Q2: What are the expected concentration ranges of this compound in authentic forensic samples?
A2: this compound is typically found at very low concentrations in biological samples from postmortem cases, often in the low nanogram per milliliter (ng/mL) range. For instance, in a series of postmortem cases, the mean blood concentration was reported to be 2.5 ± 1.9 ng/mL, with a median of 2.2 ng/mL and a range of 0.3–8.3 ng/mL.[2] Another report indicated lethal blood concentrations of 2.4 and 8.3 ng/mL.[4] These low levels underscore the need for highly sensitive analytical methods.
Q3: Is an internal standard necessary for the quantification of this compound?
A3: Yes, the use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantification. A deuterated analog, this compound-d5, is commercially available and serves as an excellent internal standard for LC-MS/MS analysis. It helps to compensate for variations in sample preparation, matrix effects, and instrument response.
Q4: What are the key validation parameters to assess when developing a quantitative method for this compound?
A4: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, matrix effect, and stability. Given the potent nature of the compound, establishing a low LOQ is particularly critical.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of this compound.
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites on the stationary phase. 2. Column Overload: Injecting too much analyte mass. 3. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. 4. Physical Column Issues: Void at the column inlet or a blocked frit. | 1. Use a column with end-capping or a different stationary phase chemistry. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to ensure consistent ionization of this compound. 4. Reverse-flush the column (if permissible by the manufacturer) or replace the column. |
| Ion Suppression or Enhancement (Matrix Effects) | 1. Co-eluting Matrix Components: Endogenous substances from the biological matrix interfering with the ionization of the analyte. 2. Inadequate Sample Cleanup: Insufficient removal of interfering substances during sample preparation. | 1. Optimize chromatographic separation to resolve the analyte from interfering peaks. 2. Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) over a simple protein precipitation. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. 4. Dilute the sample if sensitivity allows. |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or other source parameters. 2. Analyte Degradation: Instability of this compound in the sample or during analysis. 3. Inefficient Ionization: Mobile phase composition not conducive to good ionization. | 1. Optimize MS parameters using a tuning solution of this compound. 2. Investigate analyte stability under different storage and analytical conditions. 3. Adjust mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization. |
| Carryover | 1. Adsorption of the Analyte: this compound may adsorb to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler needle wash may not be effective enough. | 1. Use a stronger or more appropriate wash solvent in the autosampler. 2. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Consider using a different type of sample vial. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of this compound and related nitazene (B13437292) compounds.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 |
| Instrumentation | LC-QQQ-MS | UHPLC-MS/MS |
| Column | C18 | Biphenyl |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium formate (B1220265) in water |
| Mobile Phase B | 0.1% Formic acid in methanol | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 5 µL | 4 µL |
| Internal Standard | Fentanyl-D5 | Isotonitazene-d7 |
Table 2: Validation Parameters
| Parameter | Value (Method A) | Value (Method B - for Nitazene Mix) |
| Linearity Range | 0.5 - 50 ng/mL | 0.5 - 50 nM |
| Limit of Detection (LOD) | 0.1 ng/mL | Down to 0.01 nM |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 - 0.5 nM |
| Recovery (LLE) | 87% | >81% (LPME) |
| Matrix Effect (LLE) | 139% (Ion Enhancement) | Not specified |
Experimental Protocols
Sample Preparation
Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method for the extraction of this compound from whole blood.
-
To 0.5 mL of whole blood, add the internal standard solution.
-
Add 1.0 mL of borax (B76245) buffer (pH 10.4) and vortex to mix.
-
Add 3.0 mL of an extraction solvent mixture of n-butyl chloride and ethyl acetate (B1210297) (70:30, v/v).
-
Cap the tube and rotate for 15 minutes.
-
Centrifuge at 4600 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to LLE and is suitable for complex matrices.
-
To 0.5 mL of the sample (e.g., blood, urine), add the internal standard.
-
Add 3.0 mL of 0.1 M phosphate (B84403) buffer (pH 6.0), vortex, and centrifuge.
-
Condition an appropriate SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of water, and finally 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the analyte with an appropriate elution solvent (e.g., a mixture of ethyl acetate, acetonitrile, and ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute the residue in mobile phase for analysis.
Stability Testing Protocol
This protocol outlines a general procedure for assessing the stability of this compound in a biological matrix (e.g., plasma).
1. Preparation of Stability Samples:
-
Prepare two sets of quality control (QC) samples at low and high concentrations in the biological matrix.
-
One set will be analyzed immediately (T=0 samples) to establish the baseline concentration.
-
The other set will be stored under the conditions being tested.
2. Short-Term (Bench-Top) Stability:
-
Store the stability QC samples at room temperature for a defined period (e.g., 4, 8, 12, and 24 hours).
-
After the specified time, process and analyze the samples along with a fresh set of calibration standards and T=0 QC samples.
3. Long-Term Stability:
-
Store the stability QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, and 12 months).
-
At each time point, retrieve a set of samples, allow them to thaw unassisted to room temperature, and analyze them with a fresh calibration curve and T=0 QC samples.
4. Freeze-Thaw Stability:
-
Subject the stability QC samples to a specified number of freeze-thaw cycles (typically 3 cycles).
-
For each cycle, freeze the samples at the intended storage temperature for at least 12 hours and then thaw them unassisted to room temperature.
-
After the final thaw, analyze the samples.
5. Data Analysis:
-
Calculate the mean concentration and standard deviation for the stability samples at each time point and condition.
-
Compare the mean concentrations of the stability samples to the baseline (T=0) concentrations.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the T=0 samples.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for troubleshooting analytical issues.
References
Reducing background noise in forensic samples containing etonitazepyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming challenges in the forensic analysis of etonitazepyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise when analyzing etonitazepyne using LC-MS/MS?
A1: Background noise in LC-MS/MS analysis of etonitazepyne can originate from several sources, broadly categorized as chemical, instrumental, and matrix-related.
-
Chemical Noise: This is often a primary contributor and includes impurities from solvents, reagents, and sample collection tubes. Even high-purity solvents can contain contaminants that interfere with analysis.[1]
-
Instrumental Noise: This can arise from electronic noise, contaminated ion sources, or improperly optimized mass spectrometer parameters. A dirty LC system, including tubing and columns, can also be a significant source of background interference.[1]
-
Matrix Effects: Biological samples such as blood and urine contain a complex mixture of endogenous and exogenous substances.[2] These matrix components can co-elute with etonitazepyne and either suppress or enhance its ionization, leading to inaccurate quantification and a high baseline.[3]
Q2: How can I minimize background noise originating from my LC-MS system?
A2: To minimize system-related background noise, a systematic approach to instrument hygiene and optimization is crucial.
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium (B1175870) formate) to prepare mobile phases. Prepare mobile phases fresh daily to prevent degradation and microbial growth.
-
System Flushing: If you suspect contamination, perform a thorough system flush. A common procedure involves flushing the entire LC system with a sequence of solvents like isopropanol, acetonitrile, and water.[1]
-
Optimize MS Parameters: Fine-tuning mass spectrometer settings can significantly improve the signal-to-noise ratio. Key parameters to optimize include:
-
Cone Voltage/Declustering Potential: Adjusting these settings can help to fragment background ions, reducing their interference.[1]
-
Nebulizer and Drying Gas: Proper optimization of gas flow and temperature is critical for efficient desolvation of the eluent, which can improve the analytical response.[1][4]
-
Q3: What are the recommended sample preparation techniques to reduce matrix effects for etonitazepyne analysis?
A3: Effective sample preparation is critical for removing interfering matrix components before LC-MS/MS analysis. The most common and effective techniques for etonitazepyne in forensic samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that partitions the analyte of interest into an organic solvent, leaving many matrix components in the aqueous phase. For etonitazepyne, a basic LLE is often employed.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that can provide a cleaner extract than LLE, significantly reducing matrix effects.[3] It offers more selectivity in isolating the analyte from the sample matrix.
-
Protein Precipitation (PPT): While a simpler and faster method, PPT may not provide as clean a sample as LLE or SPE, as it primarily removes proteins and may leave other interferences like phospholipids.[1]
Troubleshooting Guides
Problem: High Baseline Noise in Chromatogram
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. | A significant reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a sequence of appropriate solvents (e.g., isopropanol, acetonitrile, water).[1] | A cleaner baseline in subsequent blank injections. |
| Dirty MS Ion Source | Follow the manufacturer's instructions to clean the ion source. | Improved signal intensity and reduced background noise. |
Problem: Poor Signal-to-Noise (S/N) Ratio for Etonitazepyne Peak
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ionization | Optimize MS source parameters, including cone voltage and nebulizer/drying gas flow and temperature.[1][4] | Increased signal intensity for the etonitazepyne peak. |
| Matrix Suppression | Improve the sample preparation method. Consider switching from LLE to SPE for a cleaner extract.[3] | Enhanced etonitazepyne signal and reduced interference from co-eluting matrix components. |
| Suboptimal Chromatographic Separation | Optimize the LC gradient and/or evaluate a different column chemistry to better separate etonitazepyne from interfering peaks. | Improved peak shape and resolution from background noise. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Etonitazepyne in Blood
This protocol is adapted from a method used for the analysis of N-pyrrolidino etonitazene in biological samples.[5]
-
Sample Preparation: To 0.5 mL of a blood sample, add an internal standard.
-
Extraction:
-
Add 1 mL of a borax (B76245) buffer (0.1 M, pH 10.4).
-
Add 3 mL of an extraction solvent mixture (e.g., 1-chlorobutane:ethyl acetate, 70:30, v:v).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Etonitazepyne Analysis
The following are example starting parameters. These should be optimized for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)[7] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid[5] |
| Mobile Phase B | 0.1% formic acid in methanol[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 30 °C[5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| MRM Transitions | 395.2 > 135.1 (quantifier), 395.2 > 107.0, 395.2 > 98.0 (qualifiers)[5] |
Quantitative Data Summary
The following table summarizes reported concentrations of etonitazepyne in post-mortem blood samples. These low concentrations highlight the need for sensitive analytical methods with low background noise.
| Statistic | Concentration (ng/mL) | Reference |
| Mean | 2.5 | [5] |
| Median | 2.2 | [5][8] |
| Range | 0.3 - 8.3 | [5] |
Visualizations
Caption: General experimental workflow for the analysis of etonitazepyne in forensic samples.
Caption: Troubleshooting logic for addressing high background noise in etonitazepyne analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. cfsre.org [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. cfsre.org [cfsre.org]
- 8. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Pyrrolidino Etonitazene Reference Materials
This technical support center provides guidance on ensuring the stability of N-Pyrrolidino etonitazene reference materials for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound reference materials?
For long-term stability, it is recommended to store this compound reference materials at -20°C.[1] Under these conditions, the material is expected to be stable for at least five years.[2] For stock solutions prepared in solvents like DMSO, storage at -80°C can also be appropriate.[3] Short-term storage at room temperature is generally acceptable for shipping purposes.[1][2]
Q2: What are the potential degradation pathways for this compound?
While specific forced degradation studies are not widely published, based on the structure of this compound and related benzimidazole (B57391) opioids, several degradation pathways are plausible:
-
Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine of the pyrrolidine (B122466) ring and the ethoxy group could be sites for oxidation.
-
Nitro Reduction: The nitro group on the benzimidazole ring is a likely site for reduction, a common metabolic pathway for nitazene (B13437292) compounds.[4][5]
-
Photodegradation: Exposure to UV or visible light may induce degradation.
Q3: How often should I assess the purity of my this compound reference standard?
For ongoing experiments, it is good practice to periodically verify the purity and concentration of your working solutions. A full re-qualification of the primary reference standard should be performed if:
-
It has been stored for a period exceeding the manufacturer's recommendation.
-
It has been subjected to improper storage conditions (e.g., temperature fluctuations, exposure to light).
-
You observe unexpected results in your experiments, such as inconsistent potency or the appearance of unknown peaks in chromatography.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as methanol (B129727), and stock solutions can be prepared in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] For analytical methods like LC-MS, the mobile phase often consists of a mixture of water and methanol or acetonitrile (B52724) with additives like formic acid.[3][7]
Troubleshooting Guide
This guide addresses common issues that may indicate instability or degradation of your this compound reference material.
Issue 1: Lower than expected concentration in a freshly prepared standard solution.
| Potential Cause | Troubleshooting Step |
| Inaccurate Weighing | Verify the calibration and accuracy of the analytical balance used. Use appropriate weighing techniques for potent compounds. |
| Incomplete Dissolution | Ensure the reference material is fully dissolved. Use sonication or vortexing if necessary. Check the solubility of the compound in the chosen solvent. |
| Adsorption to Surfaces | Use silanized glassware or low-adsorption polypropylene (B1209903) tubes and pipette tips, especially for dilute solutions. |
| Degradation During Preparation | Prepare solutions fresh and protect them from light. Avoid exposure to extreme temperatures or pH. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Contamination | Analyze a solvent blank to rule out contamination from the solvent, glassware, or analytical system. |
| Carryover | Implement a rigorous needle and injection port washing procedure between runs. Inject a blank after a high-concentration standard to check for carryover. |
| Degradation of the Standard | This is a strong indicator of instability. The new peaks may be degradation products. Proceed with a stability assessment or use a fresh reference standard. Compare the chromatogram with a previously recorded one from a fresh standard if available. |
Issue 3: Inconsistent results or loss of potency in bioassays.
| Potential Cause | Troubleshooting Step |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. |
| Long-Term Storage Issues | Verify the storage temperature has been consistent. If the standard is old, its purity may have diminished. |
| Degradation in Assay Buffer | Assess the stability of this compound in the specific buffer and conditions of your experiment over the time course of the assay. |
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for investigating reference material instability.
Quantitative Stability Data
The following table presents illustrative stability data for this compound under various storage conditions. This data is provided as an example to demonstrate best practices in stability assessment.
| Storage Condition | Time Point | Purity (%) by LC-UV | Comments |
| -20°C (Solid) | 0 months | 99.8% | Initial purity assessment. |
| 12 months | 99.7% | No significant degradation observed. | |
| 24 months | 99.8% | Remains within acceptable limits. | |
| 4°C (Solid) | 0 months | 99.8% | Initial purity assessment. |
| 6 months | 99.1% | Minor degradation detected. | |
| 12 months | 98.2% | Not recommended for long-term storage. | |
| 25°C / 60% RH (Solid) | 0 months | 99.8% | Initial purity assessment. |
| 1 month | 97.5% | Significant degradation. | |
| 3 months | 94.3% | Unsuitable for storage. | |
| -20°C (1 mg/mL in MeOH) | 0 months | 99.8% | Initial purity assessment. |
| 6 months | 99.5% | Solution appears stable. | |
| 12 months | 99.0% | Minor decrease in purity. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions, as recommended by ICH guidelines.[8][9]
Materials:
-
This compound reference material
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (e.g., QTOF-MS or QQQ-MS)[3][7]
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions: (Perform each condition in triplicate)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Place the solid reference material in a 70°C oven for 48 hours. Also, heat a 100 µg/mL solution in methanol at 60°C for 24 hours.
-
Photolytic Degradation: Expose a 100 µg/mL solution in methanol to direct sunlight for 8 hours or in a photostability chamber. Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
Dilute all stressed and control samples to a final concentration of ~10 µg/mL with the mobile phase.
-
Analyze by a validated stability-indicating LC-MS method. An example method is provided below.
-
Example LC-MS Analytical Method:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.[7]
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 5 µL.[7]
-
Detection: PDA/UV detector scanning from 200-400 nm.
-
MS Detection: ESI+ mode, monitoring for the parent ion (e.g., m/z 395.2) and potential degradation products.[3]
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control sample.
-
Characterize major degradation products using high-resolution mass spectrometry to determine their elemental composition and propose structures.
-
Factors Influencing Stability Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. researchgate.net [researchgate.net]
- 5. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzimidazole Opioids Immunoassay Cross-Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of benzimidazole (B57391) opioids, also known as nitazenes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Negative or unexpectedly low results for a sample suspected to contain benzimidazole opioids.
-
Question: My immunoassay for opiates/fentanyl is negative, but I suspect the sample contains a benzimidazole opioid like isotonitazene or metonitazene. Why is this happening? Answer: Standard opiate and fentanyl immunoassays are often not designed to detect the unique chemical structure of benzimidazole opioids. The antibodies used in these assays typically target the core structures of morphine or fentanyl, which are significantly different from the 2-benzylbenzimidazole core of nitazenes.[1] As a result, there is often low or no cross-reactivity.
-
Question: I am using a nitazene-specific immunoassay test strip and still getting a negative result, even though I suspect the presence of a nitazene (B13437292) analog. What could be the cause? Answer: Several factors could contribute to a false-negative result with nitazene-specific test strips:
-
Low Cross-Reactivity with Specific Analogs: Not all nitazene analogs have the same level of cross-reactivity with the antibody on the test strip. For example, "desnitazenes," which lack the 5-nitro group, may show low cross-reactivity and lead to false-negative results.[2] Structural modifications to the benzimidazole core can significantly impact antibody recognition.
-
Analyte Concentration Below Limit of Detection (LOD): The concentration of the nitazene analog in your sample may be below the limit of detection of the assay. The LOD for nitazene test strips can range from 250 ng/mL to 100 µg/mL depending on the specific analog.[3]
-
Matrix Effects: Components in your sample matrix (e.g., urine, blood, or cutting agents in a seized sample) can interfere with the antibody-antigen interaction, leading to a false negative. High concentrations of substances like caffeine (B1668208) have been reported to cause false negatives in some test strips.[1][4]
-
Incorrect Sample Preparation: Improper dilution, pH, or the presence of organic solvents can inhibit the assay's performance.
-
-
Question: What are the recommended steps to troubleshoot unexpected negative results? Answer:
-
Review the Assay's Specificity: Check the manufacturer's package insert for any available data on cross-reactivity with the specific benzimidazole opioid you suspect is in your sample.
-
Perform a Spike and Recovery Experiment: Add a known concentration of a certified reference standard of the benzimidazole opioid to a blank matrix and to your sample. This will help determine if there is a matrix effect or if the analyte concentration is simply too low.
-
Optimize Sample Preparation: Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove potential interfering substances. Ensure the sample is diluted appropriately in a buffer compatible with the assay.
-
Confirm with a More Specific Method: The most reliable way to confirm the presence of a benzimidazole opioid is to use a confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Issue 2: Positive result in an opiate/fentanyl immunoassay that is not confirmed for morphine/fentanyl.
-
Question: I have a positive result on a general opiate immunoassay, but LC-MS/MS analysis did not detect any common opiates. Could this be due to a benzimidazole opioid? Answer: While it is a possibility, it is generally unlikely. Most studies indicate that benzimidazole opioids have very low to no cross-reactivity with standard opiate immunoassays.[1] It is more probable that the false positive is caused by other structurally unrelated compounds known to cross-react with opiate immunoassays, such as certain quinolone antibiotics or other medications.[6] However, without specific testing of the particular benzimidazole opioid against the specific immunoassay you are using, it cannot be entirely ruled out.
-
Question: I am seeing a false positive on a nitazene-specific test strip. What could be the cause? Answer: False positives on nitazene-specific test strips have been reported. High concentrations of common cutting agents, such as caffeine (at concentrations above 300 µg/mL), have been shown to cause false-positive results in some seized heroin samples.[1][3] It is crucial to consider the composition of the sample matrix when interpreting results.
Frequently Asked Questions (FAQs)
Q1: What are benzimidazole opioids (nitazenes) and why are they a concern?
A1: Benzimidazole opioids, or nitazenes, are a class of potent synthetic opioids.[7] They were first synthesized in the 1950s but were never approved for medical use due to their high potential for adverse effects.[8] They have re-emerged in the illicit drug market and are a significant public health concern due to their high potency, which can be comparable to or even exceed that of fentanyl, leading to a high risk of overdose.[8]
Q2: Do standard opiate immunoassays detect benzimidazole opioids?
A2: Generally, no. Studies have shown that novel synthetic opioids, including nitazene analogs, do not typically cross-react with immunoassays designed to detect morphine and other traditional opiates.[1] Their chemical structure is significantly different from that of phenanthrene (B1679779) opioids (like morphine) and phenylpiperidine opioids (like fentanyl).
Q3: Are there specific immunoassays for benzimidazole opioids?
A3: Yes, lateral flow immunoassay test strips specifically for the detection of nitazenes have become commercially available.[2] However, their performance can vary depending on the specific nitazene analog and other factors.
Q4: What is the best method for confirming the presence of benzimidazole opioids?
A4: The gold standard for confirming and quantifying benzimidazole opioids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This method offers high sensitivity and specificity, allowing for the unambiguous identification of these compounds.
Q5: What is a "matrix effect" and how can it affect my immunoassay results?
A5: A matrix effect is an interference caused by components in the sample other than the analyte of interest.[9] These components can include proteins, salts, lipids, or other drugs and cutting agents. Matrix effects can lead to either falsely high (false positive) or falsely low (false negative) results by interfering with the binding of the target analyte to the antibody.[9][10][11] Sample dilution or clean-up procedures like solid-phase extraction can help mitigate matrix effects.[10][11]
Data Presentation
Table 1: Cross-Reactivity of Selected Benzimidazole Opioids with a Nitazene-Specific Immunoassay Test Strip (BTNX Rapid Response™)
| Benzimidazole Opioid | Limit of Detection (LOD) | Cross-Reactivity at ≤ 9000 ng/mL |
| Isotonitazene | 2000-3000 ng/mL | Yes |
| Metonitazene | Not specified | Yes |
| Etonitazene | Not specified | Yes |
| Protonitazene | Not specified | Yes |
| "Desnitazenes" (lacking 5-nitro group) | Not specified | Low to None |
| Data adapted from recent laboratory evaluations of commercially available nitazene test strips.[2][12] |
Table 2: Example Cross-Reactivity of Fentanyl Analogs with a Fentanyl-Specific ELISA Kit
| Compound | % Cross-Reactivity |
| Fentanyl | 100% |
| Acetylfentanyl | 99% |
| Acrylfentanyl | 94% |
| Furanylfentanyl | 20% |
| Carfentanil | Not Detected |
| This table is provided for comparative purposes to illustrate the variability of cross-reactivity even within a structurally related class of compounds.[13] |
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity of a Benzimidazole Opioid in a Competitive ELISA
Objective: To determine the percentage of cross-reactivity of a specific benzimidazole opioid with an existing immunoassay (e.g., for opiates or fentanyl).
Materials:
-
Immunoassay kit (e.g., Opiate ELISA kit)
-
Certified reference material of the target analyte (e.g., morphine for an opiate assay)
-
Certified reference material of the benzimidazole opioid to be tested (e.g., isotonitazene)
-
Drug-free urine or appropriate matrix
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methodology:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the assay's target analyte (e.g., morphine) in the drug-free matrix to create a standard curve according to the kit manufacturer's instructions.
-
-
Prepare Test Compound Dilutions:
-
Prepare a serial dilution of the benzimidazole opioid in the drug-free matrix. The concentration range should be wide enough to potentially produce a response in the assay.
-
-
Perform the ELISA:
-
Run the ELISA according to the manufacturer's protocol, including the standard curve and the different concentrations of the benzimidazole opioid.
-
-
Data Analysis:
-
Calculate the concentration of the target analyte that produces a 50% inhibition of the maximum signal (IC50) from the standard curve.
-
Determine the concentration of the benzimidazole opioid that produces a 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Benzimidazole Opioid) x 100
-
Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE) to Mitigate Matrix Effects
Objective: To remove interfering substances from a complex matrix (e.g., urine or blood) prior to immunoassay analysis.
Materials:
-
SPE cartridge (e.g., a mixed-mode cation exchange cartridge)
-
SPE manifold
-
Sample (urine or blood)
-
Phosphate (B84403) buffer (pH 6-7)
-
Elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide)
-
Nitrogen evaporator
-
Reconstitution solvent (assay buffer)
Methodology:
-
Sample Pre-treatment:
-
For urine samples, adjust the pH to approximately 6.0 with a phosphate buffer.
-
For blood samples, pre-treat with a protein precipitation step (e.g., with acetonitrile) and centrifuge to remove precipitated proteins. Dilute the supernatant with a phosphate buffer.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing methanol through it, followed by water and then the phosphate buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes a water wash followed by a weak organic wash (e.g., dilute methanol).
-
-
Analyte Elution:
-
Elute the benzimidazole opioids from the cartridge using an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the immunoassay buffer.
-
-
Immunoassay Analysis:
-
Analyze the reconstituted sample using your immunoassay protocol.
-
Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway for Benzimidazole Opioids.
Caption: Troubleshooting Workflow for Unexpected Negative Immunoassay Results.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitazene test strips: a laboratory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. saintfrancis.com [saintfrancis.com]
- 6. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metonitazene (NPS Opioid) | Office of Justice Programs [ojp.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitazene test strips: a laboratory evaluation. - Drugs and Alcohol [drugsandalcohol.ie]
- 13. Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
N-Pyrrolidino Etonitazene Demonstrates Markedly Higher Potency Than Fentanyl in Preclinical Studies
For researchers, scientists, and drug development professionals, a comprehensive analysis of preclinical data reveals that N-pyrrolidino etonitazene, a novel synthetic opioid of the 2-benzylbenzimidazole class, exhibits significantly greater potency than the widely known synthetic opioid, fentanyl. This comparison guide synthesizes key experimental findings from in vitro and in vivo studies, providing a quantitative overview of their relative potencies and insights into their receptor-level interactions.
This compound, also known as etonitazepyne, has emerged as a compound of interest due to its potent opioid activity.[1][2] Unlike the phenylpiperidine structure of fentanyl, this compound belongs to the nitazene (B13437292) chemical family, which was first synthesized in the 1950s.[3][4] The data presented below, derived from radioligand binding assays, cell-based functional assays, and animal models of analgesia, consistently underscore the superior potency of this compound compared to fentanyl.
Quantitative Potency Comparison
The following tables summarize the key quantitative data from various preclinical studies, offering a direct comparison of the potency of this compound and fentanyl.
Table 1: In Vitro Potency Comparison
| Parameter | This compound | Fentanyl | Fold Difference (vs. Fentanyl) | Reference |
| μ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) | 4.09 | - | - | [1][2] |
| MOR-β-arrestin2 Recruitment (EC50, nM) | 0.348 | 14.9 | ~43x more potent | [1][5] |
| G-Protein Activation (cAMP Inhibition, EC50, nM) | ~7x more potent than fentanyl | - | ~7x more potent | [6] |
| μ-Opioid Receptor Agonism | ~31x greater than fentanyl | - | ~31x greater | [5] |
Table 2: In Vivo Analgesic Potency Comparison
| Assay | This compound (ED50, mg/kg) | Fentanyl (ED50, mg/kg) | Fold Difference (vs. Fentanyl) | Animal Model | Reference |
| Hot Plate Test | 0.0017 | 0.0209 | ~10x more potent | Male Sprague Dawley Rats | [1][7] |
| Tail-Flick Assay | More potent than fentanyl | - | More potent | - | [5] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the potency and efficacy of opioid compounds.
In Vitro Assays
-
Radioligand Binding Assays: These assays were conducted using rat brain tissue to determine the binding affinity of this compound for μ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptors.[1][7][8] The affinity is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. These studies revealed that this compound has a high affinity for the MOR.[1][7]
-
MOR-β-arrestin2 Recruitment Assay: This cell-based assay measures the ability of a compound to induce the recruitment of β-arrestin2 to the μ-opioid receptor, a key step in signal transduction.[1][7] The potency is determined by the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency. This compound was found to be significantly more potent than fentanyl in this assay.[1][5]
-
cAMP Inhibition Assay: This assay assesses the activation of G-protein signaling pathways by measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.[6] Opioid receptor activation typically leads to a decrease in cAMP levels. The potency is again measured by the EC50 value.
In Vivo Assays
-
Hot Plate Test: This is a common behavioral test for assessing the analgesic effects of drugs in animals.[1][7] Rats are placed on a heated surface, and the time it takes for them to exhibit a pain response (e.g., licking their paws) is measured. A longer latency indicates a greater analgesic effect. The dose that produces a maximal effect in 50% of the subjects is the ED50.
-
Tail-Flick Assay: In this analgesic test, a focused beam of heat is applied to a rat's tail, and the time taken for the rat to flick its tail away is measured.[5] Similar to the hot plate test, an increased latency is indicative of analgesia.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of μ-opioid receptors and a typical experimental workflow for determining opioid potency.
Caption: μ-Opioid Receptor Signaling Cascade
Caption: In Vitro Opioid Potency Assay Workflow
References
- 1. cfsre.org [cfsre.org]
- 2. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 3. What are nitazenes? What to know about the drug that can be 10 times as potent as fentanyl - CBS News [cbsnews.com]
- 4. Nitazene | Description, Examples, Discovery, Mechanism of Action, Health Risks, & Illicit Drugs | Britannica [britannica.com]
- 5. cdn.who.int [cdn.who.int]
- 6. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
Unraveling the Potency of Nitazenes: A Comparative Pharmacological Analysis of Etonitazepyne and its Analogs
For Immediate Release
[City, State] – A comprehensive comparative analysis of the synthetic opioid etonitazepyne and other nitazene (B13437292) analogs reveals its exceptionally high potency and affinity for the µ-opioid receptor, significantly surpassing that of fentanyl and morphine. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the pharmacological properties of this emerging class of synthetic opioids, supported by experimental data, to inform future research and development efforts.
Nitazenes, a class of 2-benzylbenzimidazole derivatives, have emerged as a significant concern due to their extreme potency and increasing presence in illicit drug markets.[1][2] Etonitazepyne (also known as N-pyrrolidino etonitazene) is a notable member of this class, demonstrating pharmacological activities that rival or even exceed those of fentanyl.[3][4] Understanding the nuances of its interaction with opioid receptors compared to other nitazenes and classical opioids is crucial for the development of effective countermeasures and safer analgesics.
Comparative Quantitative Pharmacology
The following table summarizes the in vitro and in vivo pharmacological data for etonitazepyne and other relevant opioids, providing a clear comparison of their receptor binding affinities, functional potencies, and analgesic effects.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Analgesic Potency (ED50, mg/kg) |
| Etonitazepyne | µ (MOR): 4.09[5][6][7] δ (DOR): 959[5][6][7] κ (KOR): 980[5][6][7] | MOR-β-arrestin2 Activation: 0.348[5][6][7] | Hot Plate Test (rat, s.c.): 0.0017[5][6][7] |
| Etonitazene | - | MOR-β-arrestin2 Activation: 0.360[5][6][7] | - |
| Isotonitazene | MOR: 0.06 - 0.22[8] | MOR ([35S]GTPγS): 0.71 - 0.99[8] | Analgesic (mouse, i.v.): 0.00156[8] |
| Metonitazene | MOR: 0.22 - 0.23[8] | MOR ([35S]GTPγS): 10.0 - 19.1[8] | - |
| Fentanyl | MOR: 1.255[9] | MOR-β-arrestin2 Activation: 14.9[5][6][7] | Hot Plate Test (rat, s.c.): 0.0209[5][6][7] |
| Morphine | - | MOR-β-arrestin2 Activation: 290[5][6][7] | Hot Plate Test (rat, s.c.): 3.940[5][6][7] |
Key Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize the pharmacological profiles of opioid compounds.
Radioligand Binding Assays
Receptor binding affinities (Ki) for etonitazepyne and other nitazenes were determined using competitive radioligand binding assays in rat brain tissue or in Chinese Hamster Ovary (CHO) cells heterologously expressing human opioid receptors.[5][9] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor. For µ-opioid receptor (MOR) binding, [³H]DAMGO is a commonly used radioligand.[9] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Activity Assays
The functional potency (EC50) and efficacy (Emax) of these compounds as agonists at the MOR are assessed through various in vitro functional assays.
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified as a measure of receptor activation.[8][10]
-
β-arrestin2 Recruitment Assay: This assay measures the recruitment of the β-arrestin2 protein to the activated MOR, a key step in receptor desensitization and internalization.[5][6][7] This pathway is also implicated in some of the adverse effects of opioids.[11]
-
cAMP Inhibition Assay: MOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This assay quantifies the reduction in cAMP as a measure of agonist activity.[12]
In Vivo Analgesic Assays
The antinociceptive (analgesic) effects of the compounds are evaluated in animal models.
-
Hot Plate Test: This is a common method to assess thermal nociception. The latency of an animal (e.g., a rat) to react to a heated surface (e.g., by licking its paw or jumping) is measured after the administration of the test compound.[5][6] An increase in latency indicates an analgesic effect.
-
Tail Flick Test: This test measures the latency of an animal to move its tail away from a radiant heat source.[10] Similar to the hot plate test, an increased latency is indicative of analgesia.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the primary signaling pathway for µ-opioid receptor agonists and a typical experimental workflow for their pharmacological characterization.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Opioid Characterization.
Discussion
The data clearly indicate that etonitazepyne is a highly potent µ-opioid receptor agonist. Its binding affinity for the MOR is significantly higher than that of fentanyl, and it displays remarkable selectivity for the MOR over the δ- and κ-opioid receptors.[5][6][7] The in vitro functional assays confirm this high potency, with an EC50 value in the sub-nanomolar range, making it over 40 times more potent than fentanyl and approximately 800 times more potent than morphine in the β-arrestin2 recruitment assay.[5][6][7]
This high in vitro potency translates to significant in vivo effects. In the rat hot plate test, etonitazepyne was found to be approximately tenfold more potent than fentanyl and 2,000-fold more potent than morphine.[5][6][7] These findings underscore the extreme analgesic potential of etonitazepyne, which also correlates with a high risk of respiratory depression and overdose.[13] The rapid onset and decline of in vivo effects observed with nitazenes, similar to fentanyl, further contribute to their complex pharmacological profile.[12]
Conclusion
Etonitazepyne and other nitazene analogs represent a class of synthetic opioids with exceptionally high potency, primarily acting as full agonists at the µ-opioid receptor. The comparative pharmacological data presented here highlight the urgent need for continued research to fully understand the structure-activity relationships, metabolic pathways, and toxicological profiles of these compounds. Such knowledge is essential for the development of sensitive detection methods, effective overdose reversal strategies, and the design of safer, next-generation analgesics. Researchers are encouraged to utilize the provided experimental frameworks to further investigate the pharmacology of novel synthetic opioids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. researchgate.net [researchgate.net]
- 4. New High Potency Synthetic Opioid this compound (Etonitazepyne) Linked to Overdoses Across United States [cfsre.org]
- 5. cfsre.org [cfsre.org]
- 6. Pharmacological Evaluation and Forensic Case Series of this compound (Etonitazepyne) [cfsre.org]
- 7. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]
- 8. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide | Substance Use Health Network [substanceusehealth.ca]
- 13. hamiltoncountyhealth.org [hamiltoncountyhealth.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Pyrrolidino Etonitazene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of N-Pyrrolidino etonitazene, a potent synthetic opioid of the nitazene (B13437292) class. While direct cross-validation studies comparing disparate methodologies for this specific compound are not extensively published, this document synthesizes available data to offer a comparative overview of validated methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its analysis in biological matrices.
Data Presentation: A Comparative Look at LC-MS/MS Methods
The quantification of this compound in forensic and research settings predominantly relies on LC-MS/MS. The following table summarizes the performance characteristics of various validated methods reported in the literature, providing a baseline for comparison.
| Parameter | Method A: LC-QQQ-MS | Method B: LC-QTOF-MS | Method C: UHPLC-MS/MS |
| Instrumentation | Liquid Chromatography Tandem Quadrupole Mass Spectrometry | Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| Sample Matrix | Blood, Urine | Blood | Whole Blood |
| Quantification Range | 0.3–25 ng/mL[1] | Not explicitly stated for quantification, used for screening and confirmation | 0.5 to 50 nM (equivalent to ~0.197 to 19.7 ng/mL)[2][3] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Down to 0.01 nM (equivalent to ~0.0039 ng/mL)[2][3] |
| Internal Standard | Fentanyl-D5[4] | Not specified for quantification | Not specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization |
Experimental Protocols: A Detailed Examination
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound in biological samples.
Method A: Liquid Chromatography Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS)
This method has been successfully applied in the analysis of postmortem blood samples.[1][4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of blood sample, add an internal standard (e.g., Fentanyl-D5).
-
Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).
-
Add 3 mL of extraction solvent (e.g., 70:30 n-butyl chloride/ethyl acetate).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for injection.
2. Chromatographic Conditions
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 30 °C.[4]
-
Gradient: A gradient elution program is used to achieve separation.
3. Mass Spectrometry Conditions
-
Instrument: Waters Xevo TQ-S Micro LC-QQQ-MS or similar.[5]
-
Ionization: Positive Electrospray Ionization (ESI+).[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: For this compound, monitor transitions such as 395.2 > 135.1, 107.0, and 98.0, with the most abundant transition used for quantification.[4]
Method C: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with Microextraction
This method offers a high-throughput and greener approach for the analysis of nitazene analogs in whole blood.[2][3]
1. Sample Preparation (96-well Liquid-Phase Microextraction)
-
Dilute whole blood with buffer (1:1, v/v).
-
Perform liquid-phase microextraction in a 96-well plate, extracting the analytes from the donor compartment, across a thin organic liquid membrane, and into an aqueous acceptor solution.
-
Collect the acceptor solution for direct injection into the UHPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: Kinetex biphenyl (B1667301) column.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 60°C.[2]
-
Gradient: A 5.5-minute gradient elution is employed.[2]
-
Injection Volume: 4 µL.[2]
3. Mass Spectrometry Conditions
-
Ionization: Positive Electrospray Ionization.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]
Visualizing the Process and Mechanism
To aid in the understanding of the analytical workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
This compound is a potent agonist of the µ-opioid receptor (MOR).[6][7][8] The binding of this compound to the MOR initiates a signaling cascade that leads to its analgesic and depressant effects.
Caption: Simplified µ-opioid receptor signaling pathway activated by this compound.
References
- 1. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 2. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cfsre.org [cfsre.org]
- 7. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]
Correlation of In-Vitro and In-Vivo Effects of Etonitazepyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro and in-vivo pharmacological effects of etonitazepyne, a potent synthetic opioid of the 2-benzylbenzimidazole class, with other well-characterized opioids. The data presented is compiled from peer-reviewed studies and critical reports to support research and drug development activities.
Introduction
Etonitazepyne, also known as N-pyrrolidino etonitazene, is a novel synthetic opioid that has emerged as a substance of concern due to its high potency.[1] Understanding the correlation between its in-vitro activity at opioid receptors and its in-vivo effects is crucial for predicting its physiological impact and developing potential countermeasures. This guide summarizes key experimental data to facilitate a direct comparison with established opioids such as fentanyl and morphine.
In-Vitro Pharmacology: Receptor Binding and Functional Activity
In-vitro studies are fundamental in characterizing the interaction of a compound with its molecular target. For etonitazepyne, these studies have focused on its affinity and functional potency at the µ-opioid receptor (MOR), the primary target for most clinically relevant opioids.[2]
Data Summary: Opioid Receptor Binding Affinities and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of etonitazepyne in comparison to fentanyl and morphine. Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | MOR Activation (β-arrestin2) EC50 (nM) |
| Etonitazepyne | 4.09 ± 0.63[3] | 959 ± 193[3] | 980 ± 213[3] | 0.348[3] |
| Fentanyl | 6.17 ± 0.82[3] | 479 ± 76[3] | 224 ± 33[3] | 14.9[3] |
| Morphine | 3.99 ± 0.40[3] | 220 ± 41[3] | 74.4 ± 11.8[3] | 290[3] |
Table 1: Comparative in-vitro opioid receptor binding affinities and functional potencies. Data sourced from radioligand binding assays in rat brain tissue and a MOR-β-arrestin2 activation assay.[2][3]
In-vitro pharmacological studies have demonstrated that etonitazepyne is a potent opioid agonist with a greater affinity for the µ-opioid receptor compared to the δ- and κ-opioid receptors.[3] Specifically, radioligand binding assays in rat brain tissue showed etonitazepyne's high affinity for the MOR (Ki = 4.09 nM).[2][4] This affinity is comparable to morphine and slightly higher than fentanyl at the MOR.[3] However, etonitazepyne exhibits over 200-fold selectivity for the MOR over the DOR and KOR.[2]
In a µ-opioid receptor-β-arrestin 2 activation assay, etonitazepyne demonstrated a very high potency (EC50 = 0.348 nM), which was substantially greater than that of both fentanyl (EC50 = 14.9 nM) and morphine (EC50 = 290 nM).[3][5] This suggests that etonitazepyne is a highly potent agonist at the µ-opioid receptor.[2][6]
In-Vivo Pharmacology: Analgesic Effects
In-vivo studies in animal models are used to assess the physiological effects of a substance, such as analgesia. The hot plate test is a common method to evaluate the antinociceptive properties of opioids.
Data Summary: In-Vivo Analgesic Potency
The following table presents the median effective dose (ED50) for analgesia in the hot plate test in rats for etonitazepyne, fentanyl, and morphine. A lower ED50 value signifies higher analgesic potency.
| Compound | Analgesic Potency (Hot Plate Test) ED50 (mg/kg) |
| Etonitazepyne | 0.0017[2][5] |
| Fentanyl | 0.0209[2][5] |
| Morphine | 3.940[2][5] |
Table 2: Comparative in-vivo analgesic potency in male Sprague-Dawley rats.[2][5]
The in-vivo data strongly correlates with the in-vitro findings. Etonitazepyne was found to be a more potent analgesic than both morphine and fentanyl in the warm-water tail-flick assay and the hot-plate latency test.[3] In the hot plate test, etonitazepyne's potency (ED50 = 0.0017 mg/kg) was approximately 10-fold greater than fentanyl (ED50 = 0.0209 mg/kg) and 2000-fold greater than morphine (ED50 = 3.940 mg/kg).[2][5] The analgesic effect of etonitazepyne was blocked by the opioid antagonist naltrexone, confirming the involvement of opioid receptors.[3] The peak analgesic effect of etonitazepyne was observed to last for 30 minutes.[3]
Experimental Protocols
Radioligand Binding Assays: Radioligand binding assays were performed in rat brain tissue to determine the binding affinity of etonitazepyne for µ, δ, and κ opioid receptors.[2][6] The assay measures the displacement of specific radioligands ([3H]DAMGO for MOR, [3H]DPDPE for DOR, and [3H]U-69,593 for KOR) by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).[3]
µ-Opioid Receptor (MOR) β-Arrestin 2 Recruitment Assay: This cell-based functional assay was used to determine the intrinsic MOR activation potential of the compounds.[2] The assay utilizes a split nanoluciferase enzyme system. Activation of the human MOR, fused to one subunit of the enzyme, leads to the recruitment of β-arrestin 2, which is fused to the complementary subunit. This proximity allows for the functional complementation of the nanoluciferase, generating a measurable bioluminescent signal upon the addition of a substrate. The potency (EC50) and maximal efficacy (Emax) of the compounds are determined from the concentration-response curves.[2][6]
Hot Plate Test: The analgesic properties of etonitazepyne were assessed in male Sprague-Dawley rats using the hot plate test.[2][5] The rats were administered the test compound subcutaneously, and the latency to a nociceptive response (e.g., licking a paw or jumping) when placed on a heated surface was measured. The dose that produces a maximal possible effect in 50% of the subjects (ED50) was calculated to determine the analgesic potency.[2][5]
Visualizations
Caption: µ-Opioid receptor signaling cascade upon activation by etonitazepyne.
Caption: Workflow from in-vitro characterization to in-vivo validation.
Conclusion
The presented data demonstrates a strong positive correlation between the in-vitro potency of etonitazepyne at the µ-opioid receptor and its in-vivo analgesic effects. Its high affinity and potent activation of the MOR in cellular assays translate to significantly greater analgesic potency in animal models when compared to both fentanyl and morphine. This comprehensive comparison highlights the pharmacological profile of etonitazepyne and underscores the utility of integrated in-vitro and in-vivo studies in characterizing novel psychoactive substances. The provided experimental data and methodologies can serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. New High Potency Synthetic Opioid this compound (Etonitazepyne) Linked to Overdoses Across United States [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]
- 5. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
Comparative metabolite profiling of N-Pyrrolidino etonitazene and isotonitazene
A comparative analysis of the metabolic pathways of N-Pyrrolidino etonitazene and isotonitazene reveals distinct yet overlapping biotransformations. This guide provides a detailed comparison of their metabolites, the experimental protocols used for their identification, and the underlying pharmacological pathways. Both are potent synthetic opioids of the 2-benzylbenzimidazole class, also known as nitazenes, which have emerged as a significant concern in public health and forensic toxicology.[1][2] Understanding their metabolic fate is critical for developing reliable analytical methods for their detection in biological samples and for comprehending their toxicokinetic profiles.[3]
Comparative Metabolite Profiles
In vitro studies using human liver microsomes (HLM) and other models like human S9 fractions and hepatocytes have been instrumental in elucidating the metabolic pathways of these compounds.[2][3][4] The primary phase I metabolic reactions for both this compound and isotonitazene include N-dealkylation and hydroxylation.[3] However, the specific metabolites and their prevalence differ due to their structural variations.
Isotonitazene primarily undergoes N-desethylation, O-dealkylation of its ethoxy group, and reduction of its nitro group to form 5-amino-isotonitazene.[1][5][6] Combinations of these reactions, such as N-desethyl-O-dealkyl metabolites, are also observed, particularly in urine.[6] In contrast, this compound's metabolism is characterized by the oxidative cleavage of its pyrrolidine (B122466) ring, N-dealkylation, and O-dealkylation.[7][8]
Below is a summary of the major identified metabolites.
| Metabolic Reaction | This compound Metabolites | Isotonitazene Metabolites | References |
| N-Dealkylation | N-dealkyl this compound | N-desethyl isotonitazene | [3][4][6] |
| O-Dealkylation | O-dealkyl this compound | O-dealkyl isotonitazene (4'-hydroxy-nitazene) | [4][9] |
| Hydroxylation | Hydroxy-N-Pyrrolidino etonitazene | Hydroxy-isotonitazene | [2][3] |
| Nitro Reduction | 5-amino-N-Pyrrolidino etonitazene | 5-amino-isotonitazene | [1][6] |
| Combined Reactions | N-dealkylation + Hydroxylation | N-desethyl-O-dealkyl isotonitazene | [3][6] |
Experimental Protocols
The characterization of these metabolites relies on sophisticated analytical techniques, primarily involving in vitro incubation followed by high-resolution mass spectrometry.
In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol is a standard method for studying phase I metabolism of xenobiotics.
-
Incubation: The parent compound (this compound or isotonitazene) is incubated with pooled human liver microsomes (e.g., 0.5-1 mg/mL protein concentration). The incubation mixture contains a phosphate (B84403) buffer (e.g., pH 7.4) and an NADPH-regenerating system (which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the enzymatic reactions.
-
Reaction Termination: After a set incubation period (e.g., 60 minutes at 37°C), the reaction is stopped. This is typically achieved by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins and halts enzymatic activity.
-
Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the parent drug and its metabolites, is then collected, evaporated to dryness, and reconstituted in a suitable solvent (e.g., a mixture of mobile phases) for analysis.
-
Analysis: The prepared sample is analyzed using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS).[3] This technique separates the different compounds chromatographically before they are ionized and their mass-to-charge ratios are measured with high accuracy, allowing for the identification of metabolites.[3][10]
Visualizations
Metabolic and Signaling Pathways
The following diagrams illustrate the experimental workflow for metabolite profiling, the primary metabolic pathways for both compounds, and the general signaling pathway they activate.
References
- 1. Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework [cfsre.org]
- 2. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]
- 3. Metabolism of Six Novel Nitazenes in Human Liver Microsomes Based on Ultra-High-Performance Liquid Chromatography Coupled With High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. LCMS Detection and Characterization of In Vitro Metabolites of Isotonitazene, a Targeted Strategy for Novel Psychoactive Substance Control in Camel Racing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antinociceptive Effects of Etonitazepyne and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive properties of the novel synthetic opioid etonitazepyne and the classical opioid analgesic, morphine. The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data comparing the in vitro and in vivo antinociceptive-related effects of etonitazepyne and morphine.
| Parameter | Etonitazepyne | Morphine | Fold Difference (Etonitazepyne vs. Morphine) | Reference |
| Receptor Binding Affinity (Ki, nM) in Rat Brain Tissue | [1][2] | |||
| µ-Opioid Receptor (MOR) | 4.09 | 220 | ~54x higher affinity | [1] |
| δ-Opioid Receptor (DOR) | 959 | 74.4 | ~13x lower affinity | [1] |
| κ-Opioid Receptor (KOR) | 980 | 3.99 | ~246x lower affinity | [1] |
| Functional Potency (EC50, nM) in MOR-β-arrestin2 Activation Assay | 0.348 | 290 | ~833x more potent | [1][2] |
| Antinociceptive Potency (ED50, mg/kg) in Rat Hot-Plate Test (s.c.) | 0.0017 | 3.940 | ~2318x more potent | [1][2] |
Experimental Protocols
The data presented in this guide are derived from established preclinical models for assessing opioid activity. The key experimental methodologies are outlined below.
Radioligand Binding Assays
These in vitro assays were conducted to determine the binding affinity of etonitazepyne and morphine to opioid receptors.[2]
-
Objective: To measure the concentration of the drug that displaces 50% of a radiolabeled ligand from the target receptor (Ki value), indicating binding affinity.
-
Methodology:
-
Brain tissue from male Sprague-Dawley rats was homogenized.
-
The tissue homogenates were incubated with a radiolabeled ligand specific for each opioid receptor subtype (µ, δ, and κ).
-
Increasing concentrations of the test compounds (etonitazepyne or morphine) were added to compete with the radioligand for receptor binding.
-
The amount of bound radioactivity was measured to determine the inhibitory constant (Ki).
-
MOR-β-arrestin2 Activation Assay
This in vitro functional assay was used to measure the potency of the compounds in activating the µ-opioid receptor and initiating a downstream signaling cascade.[1][2]
-
Objective: To determine the concentration of the drug that elicits 50% of the maximal response (EC50 value) in receptor activation.
-
Methodology:
-
Cells engineered to express the human µ-opioid receptor and a β-arrestin2 reporter system were used.
-
The cells were exposed to varying concentrations of etonitazepyne or morphine.
-
Receptor activation leads to the recruitment of β-arrestin2, which generates a measurable signal (e.g., luminescence or fluorescence).
-
The EC50 value was calculated from the concentration-response curve.
-
Hot-Plate Test
This in vivo behavioral assay was employed to assess the antinociceptive (analgesic) effects of the compounds in rats.[1][2]
-
Objective: To measure the dose of a drug required to produce a 50% maximal antinociceptive effect (ED50 value).
-
Methodology:
-
Male Sprague-Dawley rats were administered various doses of etonitazepyne or morphine via subcutaneous (s.c.) injection.
-
At a predetermined time after injection, the rats were placed on a heated surface maintained at a constant temperature.
-
The latency for the rat to exhibit a pain response (e.g., licking a paw or jumping) was recorded.
-
An increase in the response latency compared to baseline indicates an antinociceptive effect. The ED50 was determined from the dose-response data.
-
Visualizations
Opioid Receptor Signaling Pathway
Both etonitazepyne and morphine exert their effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor. The diagram below illustrates the simplified signaling cascade following receptor activation.
Caption: Simplified µ-opioid receptor signaling pathway.
Experimental Workflow for Antinociceptive Assessment
The following diagram outlines the general workflow for the in vivo assessment of antinociceptive effects using the hot-plate test.
Caption: Workflow for in vivo antinociceptive testing.
Summary of Findings
The available preclinical data consistently demonstrate that etonitazepyne is a significantly more potent µ-opioid receptor agonist than morphine.[1][2] In vitro studies show that etonitazepyne has a much higher binding affinity and functional potency at the µ-opioid receptor.[1][2] This translates to its in vivo effects, where it exhibits substantially greater antinociceptive potency in animal models of pain.[1][2] Notably, while etonitazepyne shows high selectivity for the µ-opioid receptor over the δ and κ subtypes, morphine also binds to these receptors, albeit with lower affinity.[1][3] The profound potency of etonitazepyne highlights the ongoing evolution of synthetic opioids and underscores the importance of continued research to fully characterize the pharmacological and toxicological profiles of these novel compounds.
References
Validation of N-Pyrrolidino Etonitazene as a High-Potency µ-Opioid Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Pyrrolidino etonitazene (also known as etonitazepyne), a novel synthetic opioid of the 2-benzylbenzimidazole class, against established µ-opioid receptor (MOR) agonists such as fentanyl and morphine. The data presented herein is collated from preclinical in vitro and in vivo studies to validate its profile as a potent MOR agonist.
This compound has emerged as a compound of significant interest due to its exceptionally high potency, which surpasses that of fentanyl.[1][2] Like other nitazene (B13437292) analogues, it was developed decades ago but has only recently been identified in forensic casework, highlighting its potential for widespread harm and the need for thorough pharmacological characterization.[1][3] This document summarizes key experimental data concerning its receptor binding affinity, functional potency, and in vivo effects to serve as a crucial resource for the scientific community.
Comparative Analysis of Receptor Binding and Functional Potency
Experimental data demonstrates that this compound is a highly potent and selective MOR agonist. In vitro studies confirm that its binding affinity for the µ-opioid receptor is comparable to morphine and greater than fentanyl.[4] Furthermore, its functional potency in activating the MOR signaling cascade is substantially higher than both reference compounds.[2][5]
Table 1: Opioid Receptor Binding Affinity
This table summarizes the inhibitory constants (Ki) from radioligand binding assays in rat brain tissue. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | MOR Selectivity (vs. DOR/KOR) |
| This compound | 4.09 ± 0.63[2][4] | 959 ± 193[2][4] | 980 ± 213[2][4] | ~235x / ~240x |
| Fentanyl | 6.17 ± 0.82[4] | 479 ± 76[4] | 224 ± 33[4] | ~78x / ~36x |
| Morphine | 3.99 ± 0.40[4] | 220 ± 41[4] | 74.4 ± 11.8[4] | ~55x / ~19x |
Data sourced from studies using rat brain tissue.[2][4]
Table 2: In Vitro Functional Potency at the µ-Opioid Receptor
This table presents the half-maximal effective concentration (EC50) from a MOR-β-arrestin2 recruitment assay. Lower EC50 values indicate greater potency.
| Compound | EC50 (nM) | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) |
| This compound | 0.348[2][5] | ~833x more potent | ~43x more potent |
| Etonitazene | 0.360[2][5] | ~805x more potent | ~41x more potent |
| Fentanyl | 14.9[2][5] | ~19x more potent | 1x (Reference) |
| Morphine | 290[2][5] | 1x (Reference) | ~0.05x as potent |
The in vitro activation potential of this compound was found to be over 800 times that of morphine and 40 times that of fentanyl.[1]
Table 3: In Vivo Antinociceptive Potency
This table shows the half-maximal effective dose (ED50) required to produce an antinociceptive (pain-relieving) effect in the rat hot plate test. Lower ED50 values indicate higher in vivo potency.
| Compound | ED50 (mg/kg, s.c.) | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) |
| This compound | 0.0017[2][6] | ~2318x more potent | ~12x more potent |
| Fentanyl | 0.0209[2][6] | ~188x more potent | 1x (Reference) |
| Morphine | 3.940[2][6] | 1x (Reference) | ~0.005x as potent |
In vivo studies in rats demonstrated that the analgesic effect of this compound is approximately 10 times greater than that of fentanyl and 2,000 times greater than morphine.[2][6]
Signaling Pathways and Experimental Workflows
The validation of a novel compound as a MOR agonist involves a multi-step process, from initial in vitro screening to in vivo characterization. The diagrams below illustrate the canonical MOR signaling pathway and a typical experimental workflow for such a validation.
Caption: Canonical µ-opioid receptor (MOR) signaling pathway upon agonist binding.
Caption: General experimental workflow for validating a novel MOR agonist.
Experimental Protocols
The data presented in this guide were primarily generated using the following methodologies.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ-opioid receptors.
-
Preparation: Assays were performed using rat brain tissue homogenates.[2][5]
-
Radioligands: Specific radioligands were used to label each receptor subtype:
-
Procedure: Brain tissue was incubated with a single concentration of the radioligand and varying concentrations of the test compound (this compound, fentanyl, or morphine). Non-specific binding was determined in the presence of a high concentration of naloxone.[4]
-
Data Analysis: The radioactivity was measured using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. Ki values were then calculated from IC50 values using non-linear regression analysis.[4]
2. MOR-β-Arrestin2 Recruitment Assay (Functional Assay):
-
Objective: To determine the in vitro functional potency (EC50) and efficacy of this compound in activating the MOR.
-
Methodology: A NanoBiT® MOR-β-arrestin-2 cell-based recruitment assay was utilized.[1] This assay measures the recruitment of β-arrestin-2 to the activated MOR, a key step in the signaling cascade.
-
Procedure: Cells expressing the MOR and the NanoBiT® system components were treated with increasing concentrations of the test compounds. Activation of the MOR by an agonist leads to an interaction between receptor-fused LgBiT and β-arrestin-fused SmBiT components, generating a luminescent signal.
-
Data Analysis: Concentration-response curves were generated, and EC50 values were calculated to quantify the potency of each compound.[2][5]
3. In Vivo Hot Plate Test:
-
Objective: To assess the antinociceptive (analgesic) effects and determine the in vivo potency (ED50) of the compound.
-
Subjects: Male Sprague-Dawley rats were used for the pharmacodynamic studies.[2][7]
-
Procedure: The test compound was administered to the rats (e.g., via subcutaneous injection).[2] After a set time, the rat was placed on a heated surface (hot plate) maintained at a constant temperature. The latency time for the rat to exhibit a pain response (e.g., licking a paw or jumping) was recorded. An increase in latency time compared to baseline indicates an analgesic effect.
-
Data Analysis: Dose-response curves were constructed by testing different doses of the compound. The ED50, the dose that produces 50% of the maximal possible effect, was calculated to determine in vivo potency.[2][6]
References
- 1. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 2. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. cfsre.org [cfsre.org]
- 5. Pharmacological evaluation and forensic case series of <i>N</i>-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole ‘nitazene’ synthetic opioid - ProQuest [proquest.com]
- 6. cfsre.org [cfsre.org]
- 7. Pharmacological evaluation and forensic case series of this compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid [biblio.ugent.be]
Inter-laboratory comparison of N-Pyrrolidino etonitazene analytical results
An Inter-laboratory Comparison of Analytical Methodologies for N-Pyrrolidino Etonitazene
This guide provides a comparative overview of analytical methodologies for the detection and quantification of this compound, a potent novel psychoactive substance (NPS) of the benzimidazole (B57391) subclass. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic opioid with a potency significantly greater than fentanyl.[1] Its emergence in forensic casework necessitates robust and reliable analytical methods for its identification and quantification in various biological matrices. This document summarizes and compares the analytical approaches and quantitative results from different studies.
Quantitative Data Summary
The following table summarizes the quantitative findings for this compound in postmortem biological samples as reported in forensic casework.
| Matrix | Number of Cases | Mean Concentration (ng/mL) | Median Concentration (ng/mL) | Concentration Range (ng/mL) | Reference |
| Blood | 15 | 2.5 | 2.2 | 0.3–8.3 | [2] |
| Urine | 1 | 1.5 | N/A | N/A | [2] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting this compound from biological matrices is liquid-liquid extraction.
-
Protocol:
-
To 1 mL of the biological sample (e.g., blood or urine), add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).
-
Add 3 mL of an extraction solvent mixture (e.g., 70:30 n-butyl chloride/ethyl acetate).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
The organic layer is transferred to a new tube and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for instrumental analysis.[3]
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most frequently reported technique for the sensitive and specific quantification of this compound. Both triple quadrupole (LC-QQQ-MS) and quadrupole time-of-flight (LC-QTOF-MS) mass spectrometers have been utilized.
Liquid Chromatography (LC) Parameters:
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm)[2]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A programmed gradient is used to separate the analyte from matrix components.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions for this compound:
-
395.2 > 135.1 (Quantification ion)[2]
-
395.2 > 107.0
-
395.2 > 98.0
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the µ-opioid receptor signaling pathway activated by this compound and a general experimental workflow for its analysis.
Caption: µ-Opioid receptor signaling cascade upon activation by this compound.
References
- 1. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Pharmacology and Toxicology of this compound- A New Nitazene Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
A Comparative Toxicological Analysis of Etonitazepyne and Other Potent Synthetic Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of etonitazepyne, a potent 2-benzylbenzimidazole-derived synthetic opioid, with other notable synthetic opioids such as isotonitazene and brorphine (B13428778). The information presented herein is intended to support research, drug development, and forensic analysis by providing a consolidated resource of quantitative data, experimental methodologies, and mechanistic insights.
Executive Summary
Etonitazepyne has emerged as a synthetic opioid of significant concern due to its exceptionally high potency, which surpasses that of fentanyl. In vitro and in vivo studies consistently demonstrate its powerful agonist activity at the µ-opioid receptor (MOR), the primary mediator of both the analgesic and life-threatening respiratory depressive effects of opioids. This guide synthesizes available data to facilitate a direct comparison of etonitazepyne with isotonitazene and brorphine, two other potent synthetic opioids that have been implicated in overdose fatalities.
Quantitative Toxicological Data
The following tables summarize the key toxicological parameters for etonitazepyne, isotonitazene, brorphine, and the benchmark opioids, fentanyl and morphine. These data are compiled from various preclinical studies and forensic reports.
| Compound | Receptor Binding Affinity (Ki, nM) at μ-opioid receptor (MOR) | In Vitro Potency (EC50, nM) at MOR | In Vivo Analgesic Potency (ED50, mg/kg) |
| Etonitazepyne | 4.09[1] | 0.348 (β-arrestin2 recruitment)[1] | 0.0017 (hot plate test)[1][2] |
| Isotonitazene | 11.2[3] | 3.72 (β-arrestin2 recruitment)[3] | 0.00422 (hot plate test)[3] |
| Brorphine | ~1.92 (for chlorphine, a close analog)[4][5] | 16.3 (β-arrestin2 recruitment)[4] | Not Available |
| Fentanyl | ~1.35 | 14.9 (β-arrestin2 recruitment)[1] | 0.0209 (hot plate test)[1][2] |
| Morphine | ~1.168 | 290 (β-arrestin2 recruitment)[1][2] | 3.940 (hot plate test)[1][2] |
| Compound | Post-Mortem Blood Concentrations (ng/mL) |
| Etonitazepyne | Median: 2.2 (Range: not specified)[1] |
| Isotonitazene | Median: 1.7 (Range: 0.4–9.5)[6] |
| Brorphine | Median: 1.1 (Range: 0.1–10)[7][8] |
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Protocol used in Vandeputte et al. (2022) for Etonitazepyne: [1][9]
-
Tissue Preparation: Whole rat brains (minus cerebellum) were homogenized in 50 mM Tris HCl buffer (pH 7.5). The homogenate was centrifuged, and the resulting pellet was washed and resuspended to a final concentration of 100 mg/mL wet weight.
-
Assay Conditions: The assay was conducted in 96-well plates containing the brain homogenate, a radioligand ([³H]DAMGO for MOR), and varying concentrations of the test compound (etonitazepyne, fentanyl, or morphine).
-
Incubation: The plates were incubated to allow for competitive binding between the radioligand and the test compound.
-
Separation and Detection: The bound and free radioligand were separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, was measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (β-Arrestin2 Recruitment)
These cell-based assays measure the functional potency of a compound by quantifying its ability to activate a specific signaling pathway upon receptor binding.
Protocol used in Vandeputte et al. (2022) for Etonitazepyne: [1]
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells engineered to co-express the human µ-opioid receptor (MOR) and a β-arrestin2 fusion protein linked to a reporter enzyme.
-
Assay Principle: Upon agonist binding to the MOR, β-arrestin2 is recruited to the receptor. This brings the reporter enzyme components into proximity, generating a luminescent or fluorescent signal.
-
Procedure: The cells were plated in 96-well plates and incubated with varying concentrations of the test compounds.
-
Signal Detection: After an incubation period, the substrate for the reporter enzyme was added, and the resulting signal was measured using a luminometer or fluorometer.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) was calculated from the dose-response curves.
In Vivo Analgesic Assays (Hot Plate Test)
This behavioral assay is used to assess the analgesic efficacy of a compound in animal models.
Protocol used in Vandeputte et al. (2022) for Etonitazepyne: [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure: The animals were administered the test compound (etonitazepyne, fentanyl, or morphine) via subcutaneous injection. At specific time points after administration, each rat was placed on the hot plate.
-
Measurement: The latency to a nociceptive response (e.g., licking a paw or jumping) was recorded. A cut-off time was set to prevent tissue damage.
-
Data Analysis: The dose of the compound that produces a 50% maximal possible effect (ED50) was calculated from the dose-response curves.
Signaling Pathways and Visualizations
Opioid agonists, including etonitazepyne, isotonitazene, and brorphine, exert their effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR initiates a cascade of intracellular signaling events.
Opioid Receptor Activation and Downstream Signaling
Caption: Canonical G-protein signaling pathway of µ-opioid receptor activation.
β-Arrestin Recruitment Pathway
In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and can also initiate distinct downstream signaling cascades that are thought to contribute to some of the adverse effects of opioids.
Caption: β-arrestin recruitment pathway following µ-opioid receptor activation.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a generalized workflow for the in vitro characterization of synthetic opioids.
Caption: Generalized workflow for in vitro toxicological characterization.
References
- 1. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post‐Mortem Identification and Toxicological Findings of Fluetonitazepyne and Isotonitazepyne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brorphine—Investigation and Quantitation of a New Potent Synthetic Opioid in Forensic Toxicology Casework Using Liquid Chromatography-Mass Spectrometry [cfsre.org]
- 8. researchgate.net [researchgate.net]
- 9. cfsre.org [cfsre.org]
The Evolving Landscape of Nitazene Detection: A Comparative Guide to Analytical Techniques
A new generation of synthetic opioids, known as nitazenes, presents a formidable challenge to forensic and clinical laboratories. Their high potency, often exceeding that of fentanyl, necessitates the use of sensitive and specific analytical methods for their detection. This guide provides a comparative overview of both established and emerging techniques for the identification and quantification of nitazenes, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating this critical analytical landscape.
The rise of nitazene (B13437292) analogues in the illicit drug market has prompted the development and adaptation of various analytical strategies. While traditional chromatographic and mass spectrometric methods remain the gold standard for confirmation, a range of rapid screening techniques are also being deployed to provide quicker preliminary results. This guide will delve into the methodologies, performance characteristics, and workflows of these diverse approaches.
Established Methods: The Gold Standard for Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of forensic toxicology for the definitive identification and quantification of nitazenes. These techniques offer high sensitivity and specificity, allowing for the detection of trace amounts of these potent substances in complex biological matrices.
Key Performance Characteristics of Established Methods:
| Technique | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages |
| GC-MS | Base extraction with sodium hydroxide (B78521) and toluene (B28343) has been shown to be effective for several nitazene analogs.[1] | Not explicitly stated for a range of analogs in the provided results. | Not explicitly stated for a range of analogs in the provided results. | Good separation and abundance for identification.[1] |
| LC-MS/MS (LC-QQQ-MS) | Basic liquid-liquid extraction (LLE) is a common approach.[2][3] Other methods include solid-phase extraction (SPE) and protein precipitation.[4] | As low as 0.1 ng/mL for several analogs.[2][3] | 0.5 ng/mL for several analogs.[2][3] | High sensitivity and specificity; capable of quantifying a wide range of analogs and their metabolites.[2][3] |
| UHPLC-MS-MS | Liquid-phase microextraction (LPME) and electromembrane extraction (EME) in a 96-well format offer green and efficient sample preparation.[4] | Down to 0.01 nM for some analogs.[4] | Calibration range from 0.1 or 0.5 to 50 nM.[4] | High extraction yields (>81%); baseline separation of structural isomers.[4] |
Experimental Protocol: LC-MS/MS for Nitazene Quantification
This protocol outlines a typical workflow for the quantification of nine nitazene analogs and their metabolites in biological samples using liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS).[2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Samples (e.g., whole blood, urine, tissue) are subjected to a basic liquid-liquid extraction.
-
-
Chromatographic Separation:
-
An analytical column, such as a C-18 column, is used for chromatographic separation.[2][3] A biphenyl (B1667301) column can also be employed for baseline separation of isomers like isotonitazene and protonitazene.[4]
-
-
Mass Spectrometric Detection:
Emerging Techniques: Rapid Screening and In-Field Detection
The need for faster turnaround times and on-site analysis has driven the development of several new screening techniques. These methods, while generally not as definitive as mass spectrometry, provide valuable preliminary information.
Key Performance Characteristics of Emerging Methods:
| Technique | Principle | Limit of Detection (LOD) | Key Advantages | Limitations |
| Handheld Raman (SORS) | Spatially Offset Raman Spectroscopy identifies substances through barrier materials.[5][6] | Not explicitly a quantitative method. | Rapid, non-destructive, can identify substances through packaging.[5][6] | Cannot fully determine the exact structure of some analogs due to spectral similarities.[7][8] |
| Immunoassay Test Strips | Lateral flow immunoassay for presumptive identification. | Varies by analog (e.g., 250 ng/mL to 100 µg/mL).[9][10] | Rapid, portable, and inexpensive.[9] | Potential for false negatives for some analogs and false positives due to cross-reactivity with other substances like caffeine.[9][10][11] |
| DART-TD-MS | Direct Analysis in Real Time coupled with Thermal Desorption and Mass Spectrometry. | Not explicitly stated. | Rapid screening of tablets.[7] | May not be able to determine the specific analog due to similar fragmentation patterns.[7][12] |
| FTIR | Fourier Transform Infrared Spectroscopy identifies functional groups. | Not explicitly a quantitative method. | Rapid screening.[7][12] | Spectral similarities can make it difficult to distinguish between analogs.[7] |
Experimental Protocol: Rapid Screening of Suspect Tablets
This workflow outlines a multi-technique approach for the rapid screening of suspect counterfeit tablets for the presence of nitazenes, employing complementary portable analytical methods.[7][8]
-
Initial Screening (Non-Destructive):
-
The intact tablet is analyzed using a handheld Raman analyzer.
-
-
Sample Preparation for Further Analysis:
-
A portion of the tablet is crushed into a fine powder.
-
The powder is extracted with a solvent (e.g., 10% aqueous methanol).
-
-
Complementary Screening Techniques:
-
The extract is analyzed using Surface-Enhanced Raman Scattering (SERS) for enhanced sensitivity.
-
The extract is also analyzed using a portable Fourier Transform Infrared (FTIR) spectrometer.
-
Direct Analysis in Real Time - Thermal Desorption - Mass Spectrometry (DART-TD-MS) can also be used for rapid analysis.
-
-
Confirmation (Laboratory-Based):
Conclusion
The detection of nitazenes requires a multi-faceted analytical approach. While established methods like LC-MS/MS provide the necessary sensitivity and specificity for confirmation and quantification, emerging rapid screening techniques play a crucial role in harm reduction and high-throughput analysis. The choice of method will depend on the specific application, required turnaround time, and available resources. As the landscape of novel psychoactive substances continues to evolve, so too will the analytical techniques required to detect them, underscoring the importance of continued research and development in this critical area of forensic and clinical toxicology.
References
- 1. Development of a Method to Detect Nitazenes in Seized Drug Samples [escholarship.org]
- 2. An Update: A Forward-Thinking Approach to Tackling New Synthetic Opioid Nitazene Analogues by LC-QQQ-MS [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. icpms.cz [icpms.cz]
- 7. fda.gov [fda.gov]
- 8. Rapid screening of 2-benzylbenzimidazole nitazene analogs in suspect counterfeit tablets using Raman, SERS, DART-TD-MS, and FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of nitazene immunoassay test strips for rapid in-situ detection of nitazene and nitazene analogs in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of nitazene immunoassay test strips for rapid in-situ detection of nitazene and nitazene analogs in illicit drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of N-Pyrrolidino Etonitazene: A Guide for Laboratory Professionals
IMMEDIATE SAFETY ADVISORY: N-Pyrrolidino etonitazene is an extremely potent synthetic opioid, belonging to the nitazene (B13437292) class of compounds. Due to its high potency and potential for severe adverse health effects, including fatal respiratory depression, extreme caution must be exercised during handling and disposal. This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, in accordance with U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations.
This compound is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use. As such, all disposal procedures must adhere to the stringent regulations governing Schedule I substances.
Core Disposal Principle: No In-Lab Chemical Deactivation
Given the limited publicly available data on validated chemical degradation or neutralization protocols for this compound, it is strongly advised that laboratory personnel do not attempt to chemically deactivate this compound in-house. The primary and mandatory disposal method is through a licensed hazardous waste contractor who is also authorized by the DEA to handle and transport Schedule I controlled substances.
Procedural Step-by-Step Guidance for Disposal
1. Waste Identification and Segregation:
-
Primary Waste: Unused or expired bulk this compound.
-
Contaminated Materials: Any items that have come into contact with the compound, including but not limited to:
-
Personal Protective Equipment (PPE): gloves, lab coats, shoe covers.
-
Laboratory consumables: pipette tips, vials, weighing papers, bench paper.
-
Cleaning materials: wipes, absorbent pads used for decontamination.
-
2. Waste Containment:
-
All waste streams must be segregated into clearly labeled, dedicated hazardous waste containers.
-
Use black containers for hazardous pharmaceutical waste.
-
Containers must be leak-proof, puncture-resistant, and have a secure lid.
-
Label all containers with "Hazardous Waste - this compound" and include the appropriate hazard symbols.
3. Storage:
-
Store waste containers in a designated, secure, and controlled-access area.
-
This area should be separate from the general laboratory workspace.
-
Maintain a detailed log of all waste generated and stored.
4. Arranging for Disposal:
-
Contact a DEA-registered reverse distributor or a licensed hazardous waste disposal company that is permitted to handle Schedule I controlled substances.
-
Provide them with a comprehensive inventory of the waste to be disposed of.
-
Schedule a pickup for the waste.
5. Documentation:
-
Complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") for the disposal of the bulk this compound. This form must be filled out and signed by two authorized employees.
-
For transport, the waste must be accompanied by a uniform hazardous waste manifest.
-
Retain all disposal records for a minimum of two years, as required by the DEA.
Decontamination Procedures for Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, the following procedure should be followed:
-
Restrict Access: Immediately cordon off the affected area to prevent unauthorized entry.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double gloves (nitrile), and safety goggles. For larger spills, a respirator may be necessary.
-
Contain the Spill: If the spill is a powder, gently cover it with a damp paper towel to prevent aerosolization. If it is a liquid, absorb it with an appropriate absorbent material.
-
Decontaminate: Prepare a decontamination solution. While specific data for this compound is not available, a common practice for potent opioids is a solution of sodium hypochlorite (B82951) (bleach).
-
Application: Liberally apply the decontamination solution to the contaminated area and allow for a sufficient contact time.
-
Wipe and Rinse: Wipe the area with disposable cloths, working from the outside in. Follow with a rinse using 70% ethanol (B145695) and then deionized water.
-
Dispose of Cleaning Materials: All cleaning materials must be disposed of as hazardous waste, as described in the previous section.
Data Presentation
| Parameter | Guideline | Regulatory Citation |
| Waste Classification | Hazardous Pharmaceutical Waste, DEA Schedule I Controlled Substance | 40 CFR Part 266 Subpart P, 21 CFR Part 1308 |
| Container Color | Black | General practice for hazardous pharma waste |
| Final Disposal Method | Incineration | EPA recommendation for hazardous pharma waste |
| Record Keeping | DEA Form 41, Hazardous Waste Manifest | 21 CFR 1317.05, 40 CFR Part 262 |
| Record Retention Period | Minimum of 2 years | 21 CFR 1304.04 |
Experimental Protocols
As previously stated, in-lab chemical destruction is not recommended. The established and regulated protocol is the use of a DEA-registered reverse distributor or a licensed hazardous waste contractor for incineration.
Mandatory Visualization
Essential Safety and Operational Protocols for Handling N-Pyrrolidino Etonitazene
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of N-Pyrrolidino etonitazene, a potent synthetic opioid. Due to the hazardous nature of this compound and conflicting safety data, a highly conservative approach to personal protective equipment (PPE) and handling procedures is mandatory. This compound is regulated as a Schedule I compound in the United States and has been associated with overdose fatalities.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
A Certified Reference Material (CRM) Safety Data Sheet (SDS) for this compound indicates it is highly flammable, toxic if swallowed, in contact with skin, or inhaled, and can cause damage to the central nervous system and visual organs.[3] Therefore, robust protective measures are essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Specification and Use Notes |
| Respiratory Protection | NIOSH-approved Respirator | Required when vapors or aerosols may be generated. A full-face respirator offers both respiratory and eye protection. Ensure proper fit testing and cartridge selection for organic vapors and particulates. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Change gloves immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | A face shield should be worn in conjunction with goggles when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | A disposable, chemical-resistant apron or suit should be worn over the lab coat for procedures with a high risk of splashes or spills. |
Operational Handling and Workflow
All handling of this compound must be conducted in a designated controlled area, such as a certified chemical fume hood or a glove box, to minimize exposure risk.
Experimental Protocol: Standard Operating Procedure for Handling
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood or other containment device is functioning properly.
-
Have spill control materials and emergency contact information readily available.
-
-
Handling:
-
Work with the smallest feasible quantities of the substance.
-
Use only non-sparking tools and explosion-proof equipment.[4]
-
Keep containers tightly closed when not in use.[4]
-
Avoid actions that could generate dust or aerosols. If handling a powder, use wet methods where possible to reduce airborne particles.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
Table 2: Emergency Response Protocols
| Exposure Scenario | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4] |
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all hazardous waste in clearly labeled, sealed containers.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not allow the substance to enter sewers or surface and ground water.[5]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
